Octapeptin C1
Description
Structure
2D Structure
Properties
CAS No. |
59217-95-7 |
|---|---|
Molecular Formula |
C50H87N13O10 |
Molecular Weight |
1030.3 g/mol |
IUPAC Name |
N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70) |
InChI Key |
LXJHAXOSIOZDMJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |
Canonical SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic 333-25 Bu 2470 Bu 2470 A Bu 2470 B1 Bu 2470 B2a Bu 2470 B2b Bu-1880 EM 49 octapeptin octapeptin A1 octapeptin A2 octapeptin A3 octapeptin A4 octapeptin antibiotics octapeptin B1 octapeptin B2 octapeptin B3 octapeptin B4 octapeptin C octapeptin C1 octapeptin D octapeptin D1 octapeptin D2 octapeptin D3 octapeptin D4 octapeptin tetrahydrochloride Y-849 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Octapeptin C1 from Bacillus circulans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octapeptin C1, a member of the octapeptin class of non-ribosomal lipopeptide antibiotics, was first discovered and isolated from the fermentation broth of Bacillus circulans. Initially identified under the designations "antibiotic 333-25" and as a component of the Bu-2470 complex, this potent antimicrobial agent has garnered renewed interest for its activity against multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the original discovery, fermentation, isolation, and purification protocols for this compound, based on the foundational research from the 1970s and early 1980s. The methodologies are presented in detail to aid researchers in understanding the foundational work and to provide a basis for modern research and development efforts.
Introduction
The octapeptins are a family of cyclic lipopeptide antibiotics first reported in the 1970s.[1][2] They are structurally similar to the polymyxins, another class of clinically important lipopeptide antibiotics. This compound is a key member of this family and was independently isolated by two different research groups. One group identified it as "antibiotic 333-25" from the culture broth of Bacillus circulans strain 333-25.[3] Another group isolated a complex of related antibiotics, designated Bu-2470, from a different strain of Bacillus circulans, with one of the components later identified as this compound.[4]
This guide will focus on the original methods used for the production and isolation of this compound, providing a detailed look at the experimental procedures that laid the groundwork for our current understanding of this important antibiotic.
Fermentation of Bacillus circulans for this compound Production
The production of this compound is achieved through the submerged fermentation of a producing strain of Bacillus circulans. The following protocol is a composite of the methods described in the early literature.
Producing Microorganism
The original research utilized specific strains of Bacillus circulans, including strain 333-25 and the strain that produces the Bu-2470 complex. A known producing strain available from culture collections is Bacillus circulans ATCC 31805.
Fermentation Medium
A rich, complex medium is required for the robust growth of Bacillus circulans and the production of this compound. The composition of a typical fermentation medium is detailed in Table 1.
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 20.0 |
| Meat Extract | 5.0 |
| Peptone | 5.0 |
| Sodium Chloride (NaCl) | 3.0 |
| Calcium Carbonate (CaCO₃) | 2.0 |
| pH (pre-sterilization) | 7.0 |
Fermentation Protocol
-
Inoculum Preparation: A seed culture is prepared by inoculating a loopful of Bacillus circulans from a slant into a flask containing a seed medium (similar in composition to the production medium but may have a lower concentration of carbon sources). The seed culture is incubated at 28-30°C for 24-48 hours on a rotary shaker.
-
Production Fermentation: The production fermenter, containing the sterilized fermentation medium, is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 72-96 hours. The pH is typically not controlled during the fermentation, but the inclusion of calcium carbonate helps to buffer the medium.
-
Monitoring: The production of the antibiotic can be monitored by taking periodic samples and performing a bioassay against a susceptible indicator organism, such as Staphylococcus aureus or Escherichia coli.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. A generalized workflow is presented below.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
-
Harvesting: At the end of the fermentation, the broth is harvested and the bacterial cells are removed by centrifugation or filtration to yield the culture supernatant.
-
Cation Exchange Chromatography (Initial Capture): The pH of the supernatant is adjusted to neutral (pH 7.0). The supernatant is then passed through a column packed with a weakly acidic cation exchange resin, such as Amberlite IRC-50 (Na⁺ form). The basic octapeptin molecules bind to the resin.
-
Elution: After washing the column with water, the antibiotic is eluted with acidified methanol (e.g., 50% methanol containing 0.1 N HCl).
-
Concentration: The eluate is neutralized and concentrated under reduced pressure to yield a crude extract of the antibiotic complex.
-
Adsorption Chromatography: The crude extract is dissolved in water and applied to a column of a non-ionic adsorption resin, such as Diaion HP-20. The column is washed with water and then eluted with a stepwise gradient of aqueous methanol or acetone. Fractions are collected and tested for antimicrobial activity.
-
Silica Gel Chromatography: The active fractions from the adsorption chromatography are combined, concentrated, and further purified by chromatography on a silica gel column. The column is typically eluted with a solvent system such as chloroform-methanol-ammonia.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile in water containing a suitable buffer (e.g., trifluoroacetic acid) is used for elution. The peak corresponding to this compound is collected.
-
Lyophilization: The purified fraction is lyophilized to obtain this compound as a white, amorphous powder.
Quantitative Data
The early literature on the discovery of this compound provides limited quantitative data on fermentation titers and purification yields. However, based on the information available, typical yields of the crude antibiotic complex from fermentation were in the range of 100-500 mg/L. The final yield of purified this compound would be a fraction of this, depending on the efficiency of the purification steps.
The primary quantitative data available for this compound is its in vitro antimicrobial activity, typically expressed as the Minimum Inhibitory Concentration (MIC).
Table 2: In Vitro Antimicrobial Activity of this compound (as antibiotic 333-25)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 6.25 |
| Bacillus subtilis ATCC 6633 | 3.13 |
| Escherichia coli NIHJ | 12.5 |
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 3.13 |
| Proteus vulgaris | 25 |
Structure and Characterization
The structure of this compound was elucidated through a combination of amino acid analysis, fatty acid analysis, and mass spectrometry. It is a cyclic lipopeptide consisting of a cyclic heptapeptide core and a side chain containing one amino acid acylated with a β-hydroxy fatty acid. The amino acid composition of this compound is presented in Table 3.
Table 3: Amino Acid Composition of this compound
| Amino Acid | Molar Ratio |
| L-α,γ-Diaminobutyric acid (L-Dab) | 5 |
| L-Leucine (L-Leu) | 2 |
| D-Phenylalanine (D-Phe) | 1 |
The fatty acid moiety of this compound is β-hydroxy-8-methyldecanoic acid.
Conclusion
The discovery and isolation of this compound from Bacillus circulans in the 1970s represented a significant advancement in the field of natural product antibiotics. The fermentation and purification protocols developed by the original researchers, though classic in their approach, were effective in yielding this potent antimicrobial agent for initial characterization. This technical guide has provided a detailed overview of these foundational methods to serve as a valuable resource for contemporary researchers. A thorough understanding of the original discovery and isolation process is crucial for the ongoing efforts to develop octapeptins as a new generation of antibiotics to combat the growing threat of antimicrobial resistance. The biosynthetic pathway of octapeptins involves non-ribosomal peptide synthetases (NRPS), which opens avenues for genetic engineering to produce novel analogs.
Biosynthetic Pathway Overview
Caption: Overview of the Non-Ribosomal Peptide Synthesis of Octapeptin.
References
- 1. Production of peptide antibiotics by Bacillus sp. GU 057 indigenously isolated from saline soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Sequential Fermentations in Converting C1 Substrates to Higher-Value Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journal of Antibiotics [jstage.jst.go.jp]
- 4. Bu-2470, A NEW PEPTIDE ANTIBIOTIC COMPLEX [jstage.jst.go.jp]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Octapeptin C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octapeptin C1 is a member of the octapeptin class of non-ribosomally produced cyclic lipopeptide antibiotics. These compounds have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria, including strains resistant to polymyxins. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating data from seminal structural elucidation studies and modern analytical techniques. Detailed experimental methodologies for the determination of its primary structure and stereochemical configuration are presented, along with quantitative data to aid in comparative analysis and future drug development endeavors.
Chemical Structure of this compound
This compound is a complex lipopeptide comprised of a cyclic heptapeptide core, an exocyclic amino acid residue, and an N-terminal fatty acid tail. The definitive structure was established through a combination of chemical degradation, amino acid analysis, and sequencing techniques.
Molecular Formula: C₅₀H₈₇N₁₃O₁₀[1]
Molecular Weight: 1029.3 g/mol [1]
The gross structure consists of:
-
A cyclic heptapeptide ring.
-
An exocyclic D-α,γ-diaminobutyric acid (D-Dab) residue.
-
An N-terminal β-hydroxy fatty acid tail, identified as (3R)-hydroxy-6-methyloctanoic acid.
The amino acid sequence of this compound has been determined as:
N²-((3R)-3-hydroxy-6-methyloctanoyl)-D-Dab-cyclo(-L-Dab-L-Dab-D-Phe-L-Leu-L-Dab-L-Dab-L-Leu-)
This structure clarifies the ambiguity sometimes noted in public databases, specifying the linkage and stereochemistry of all constituent amino acids. The cyclic nature is formed by a peptide bond between the C-terminus of the final L-Leucine and the γ-amino group of the third L-Dab residue in the sequence.
Table 1: Components of this compound
| Component | Identity | Stereochemistry | Position |
| Fatty Acid | 3-hydroxy-6-methyloctanoic acid | (3R, 6S) or (3R, 6R) | N-terminus |
| Amino Acid 1 | α,γ-Diaminobutyric acid (Dab) | D | Exocyclic |
| Amino Acid 2 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |
| Amino Acid 3 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |
| Amino Acid 4 | Phenylalanine (Phe) | D | Cyclic |
| Amino Acid 5 | Leucine (Leu) | L | Cyclic |
| Amino Acid 6 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |
| Amino Acid 7 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |
| Amino Acid 8 | Leucine (Leu) | L | Cyclic |
Note: The stereochemistry at the C6 position of the fatty acid requires further definitive confirmation for this compound specifically.
Stereochemistry
The biological activity of this compound is intrinsically linked to its specific three-dimensional structure, which is dictated by the stereochemistry of its chiral centers.
Amino Acid Stereochemistry
The determination of the stereoconfiguration of the amino acid residues was a critical step in the structural elucidation of this compound. Early studies relied on enzymatic digestion and chromatographic analysis of the resulting amino acids. The stereochemistry of the amino acid constituents is presented in Table 1.
Fatty Acid Stereochemistry
The fatty acid component of this compound is a β-hydroxy fatty acid. The stereochemistry of the hydroxyl group at the C3 position is crucial for its interaction with bacterial membranes. For the octapeptin class, this is generally determined to be the (R) configuration. The stereocenter at the C6 position, bearing a methyl group, adds another layer of structural complexity, with its definitive configuration in this compound awaiting further detailed analysis.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of this compound involves a multi-step experimental workflow.
Amino Acid Analysis and Sequencing
The primary sequence of the peptide component is determined through a series of hydrolysis, derivatization, and sequencing steps.
Protocol for Amino Acid Analysis:
-
Acid Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break all peptide bonds.
-
Amino Acid Derivatization: The resulting free amino acids are derivatized, for example, with phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identification: The retention times of the sample's amino acids are compared to those of known amino acid standards to identify and quantify each residue.
Protocol for Peptide Sequencing (Edman Degradation):
For cyclic peptides, a cleavage step is first required to generate a linear peptide.
-
Ring Opening: Selective chemical or enzymatic cleavage is employed to open the cyclic peptide ring, yielding a linear peptide.
-
N-terminal Derivatization: The free N-terminal amino group of the linearized peptide is reacted with phenylisothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.
-
Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (HPLC or GC).
-
Iterative Cycles: The process is repeated for the new N-terminus of the shortened peptide to determine the sequence one residue at a time.
Stereochemistry Determination
Protocol for Amino Acid Stereochemistry:
-
Acid Hydrolysis: The peptide is hydrolyzed as described above.
-
Chiral Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.
-
Chromatographic Separation: The diastereomers are separated by RP-HPLC. The elution order of the L- and D-amino acid derivatives is compared to that of authentic standards to determine the stereochemistry of each amino acid.
Protocol for Fatty Acid Stereochemistry:
-
Hydrolysis and Extraction: The fatty acid is liberated from the peptide by acid or base hydrolysis and then extracted with an organic solvent.
-
Chiral Derivatization: The hydroxyl group of the fatty acid is derivatized with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.
-
Spectroscopic or Chromatographic Analysis: The diastereomeric esters are analyzed by NMR spectroscopy or separated by chiral gas chromatography (GC) or HPLC to determine the absolute configuration of the stereocenters.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for this compound structure elucidation.
References
An In-depth Technical Guide to the Interaction of Octapeptin C1 with Bacterial Outer Membrane Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1, a member of the octapeptin class of lipopeptide antibiotics, has garnered significant interest as a potential therapeutic agent against multidrug-resistant Gram-negative bacteria. Its efficacy stems from a distinct mechanism of action that involves the disruption of the bacterial outer membrane, a formidable barrier that protects these pathogens from many conventional antibiotics. This technical guide provides a comprehensive overview of the binding of this compound to the phospholipid components of the bacterial outer membrane, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key interaction pathways.
The primary target of this compound is the outer membrane of Gram-negative bacteria. Unlike polymyxins, which primarily interact with the lipid A component of lipopolysaccharides (LPS), octapeptins exhibit a broader spectrum of activity by also binding to other phospholipids within the membrane. This dual-targeting capability is believed to be a key factor in their ability to overcome polymyxin resistance. The initial binding is driven by a combination of electrostatic and hydrophobic interactions, leading to membrane destabilization and eventual cell death.
Quantitative Analysis of this compound-Phospholipid Interactions
Table 1: Thermodynamic Parameters of Octapeptin C4 Translocation Across a Model Acinetobacter baumannii Outer Membrane
| Parameter | Value (kcal/mol) | Method |
| Free Energy of Translocation (ΔGtranslocate) | ~72 | Molecular Dynamics Simulation[1] |
Note: This value represents the energy barrier for the entire process of moving the octapeptin C4 molecule through the hydrophobic core of the outer membrane model, which includes Lipid A with phosphoethanolamine modifications. It is not a direct measure of the initial binding affinity to specific phospholipid headgroups.
Experimental Protocols for Studying Octapeptin-Phospholipid Interactions
A variety of biophysical techniques are employed to characterize the interaction between octapeptins and bacterial membrane components. The following sections detail the generalized protocols for key experimental methods.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol for ITC Analysis of this compound Binding to Liposomes:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired phospholipids (e.g., POPE, POPG, cardiolipin, or a mixture mimicking a bacterial outer membrane) in a suitable organic solvent (e.g., chloroform/methanol).
-
Remove the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.
-
Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Determine the final lipid concentration using a phosphate assay.
-
-
ITC Experiment:
-
Thoroughly degas both the liposome suspension and the this compound solution before loading into the calorimeter.
-
Typically, the this compound solution (e.g., 10-50 µM) is placed in the sample cell, and the liposome suspension (e.g., 1-5 mM) is loaded into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections (e.g., 5-10 µL each) of the liposome suspension into the this compound solution, with sufficient spacing between injections (e.g., 180-240 seconds) to allow the signal to return to baseline.
-
Perform a control titration by injecting the liposome suspension into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to obtain the thermodynamic parameters (Kd, ΔH, and ΔS).
-
Fluorescence Spectroscopy
Fluorescence-based assays are widely used to monitor the binding of peptides to membranes and the subsequent membrane permeabilization.
Protocol for Membrane Permeabilization Assay using Fluorescent Dyes:
-
Bacterial Culture Preparation:
-
Grow the desired bacterial strain (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS or HEPES buffer).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).
-
-
Fluorescence Assay:
-
Use a membrane-impermeable fluorescent dye that exhibits increased fluorescence upon binding to intracellular components, such as propidium iodide (PI) for inner membrane permeabilization or N-phenyl-1-naphthylamine (NPN) for outer membrane disruption.
-
In a microplate reader, mix the bacterial suspension with the fluorescent dye (e.g., 10 µM NPN or 5 µg/mL PI).
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye.
-
Include positive controls (e.g., a known membrane-disrupting agent like polymyxin B) and negative controls (untreated cells).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time or this compound concentration.
-
The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the structure of this compound when bound to phospholipid micelles or bicelles and can identify the specific residues involved in the interaction.
Protocol for NMR Analysis of this compound-Lipid Interaction:
-
Sample Preparation:
-
Prepare isotopically labeled (e.g., 15N or 13C) this compound through bacterial expression or chemical synthesis.
-
Prepare phospholipid micelles or bicelles by dissolving the desired phospholipids in a buffer containing a detergent (e.g., sodium dodecyl sulfate or dihexanoylphosphatidylcholine).
-
Mix the labeled this compound with the lipid micelles/bicelles at a suitable molar ratio.
-
Concentrate the sample to the required volume for the NMR experiment.
-
-
NMR Experiment:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., 1H-15N HSQC) of the this compound in the presence and absence of the lipid assemblies.
-
Chemical shift perturbations in the 2D spectra upon addition of lipids indicate the residues of this compound that are involved in the binding interaction.
-
Nuclear Overhauser effect (NOE) experiments can be used to determine the three-dimensional structure of the peptide when bound to the membrane mimetic.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Map the chemical shift changes onto the structure of this compound to identify the binding interface.
-
Calculate the solution structure of the peptide-lipid complex using the NOE-derived distance restraints.
-
Visualization of this compound-Membrane Interaction Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound binding to the bacterial outer membrane.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for a fluorescence-based membrane permeabilization assay.
Conclusion
The interaction of this compound with bacterial outer membrane phospholipids is a multifaceted process involving initial electrostatic attraction followed by hydrophobic insertion, ultimately leading to membrane disruption. While quantitative data on the binding to specific phospholipid species remains an area for further investigation, the available simulation and experimental evidence strongly supports a mechanism that involves both Lipid A and other phospholipids. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of this compound's mechanism of action and to develop next-generation lipopeptide antibiotics to combat the growing threat of antibiotic resistance.
References
The Biological Activity Spectrum of Octapeptin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1 is a member of the octapeptin class of non-ribosomal lipopeptide antibiotics. These compounds have garnered renewed interest in the scientific community due to their potent antimicrobial activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria. Structurally, octapeptins consist of a cyclic heptapeptide core and a short N-terminal peptide tail acylated with a β-hydroxy fatty acid. This structure confers an amphipathic character crucial for their biological function. Unlike the structurally related polymyxins, octapeptins exhibit a broader spectrum of activity and, critically, do not show cross-resistance with polymyxins, making them promising candidates for the development of new therapies against problematic pathogens. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, including its antimicrobial profile, mechanism of action, and effects on eukaryotic cells, supported by detailed experimental protocols and data visualizations.
Antimicrobial Activity Spectrum
This compound demonstrates a broad spectrum of antimicrobial activity, encompassing Gram-negative and Gram-positive bacteria, as well as some fungi. A key feature of its activity is its effectiveness against polymyxin-resistant strains, a significant advantage in the current landscape of antimicrobial resistance.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound (often reported as the closely related analogue Octapeptin C4) against a range of clinically relevant microorganisms.
Table 1: Antibacterial Activity of this compound/C4 against Gram-Negative Bacteria
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Polymyxin-Susceptible | 4 - 16 | [1] |
| Pseudomonas aeruginosa | Polymyxin-Resistant | 2 | [2] |
| Klebsiella pneumoniae | Polymyxin-Susceptible | 4 - 16 | [1] |
| Klebsiella pneumoniae | XDR ST258 (Polymyxin-Susceptible) | 0.125 (initial) | [3] |
| Klebsiella pneumoniae | XDR ST258 (Octapeptin-Resistant mutant) | 4-fold increase from initial | [3] |
| Acinetobacter baumannii | Polymyxin-Susceptible | Poor activity | [1] |
| Acinetobacter baumannii | Polymyxin-Resistant | 0.5 - 32 | [1] |
| Escherichia coli | NDM-1 | 2 - 8 | [4] |
Table 2: Antibacterial Activity of this compound/C4 against Gram-Positive Bacteria
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 16 - 32 | [4] |
Table 3: Antifungal Activity of this compound/C4
| Fungal Species | Strain Information | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | var. grubii / neoformans (40 clinical isolates) | 1.56 - 3.13 | [5] |
| Cryptococcus neoformans | var. gattii (20 clinical isolates) | 0.78 - 12.5 | [5] |
| Cryptococcus gattii | - | 3.13 | [6] |
| Candida albicans | - | >100 | [4] |
| Candida glabrata | - | >100 | [4] |
| Candida parapsilosis | - | >100 | [4] |
| Aspergillus fumigatus | - | >100 | [4] |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane integrity. This process is initiated by the interaction of the positively charged diaminobutyric acid (Dab) residues of the octapeptin molecule with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.
Unlike polymyxins, which primarily target Lipid A, octapeptins appear to interact with both Lipid A and phospholipids in the bacterial membrane. This broader interaction profile may contribute to its activity against polymyxin-resistant strains where Lipid A is modified. Following the initial electrostatic interaction, the hydrophobic fatty acid tail of this compound inserts into the hydrophobic core of the membrane, leading to membrane disorganization, increased permeability, leakage of intracellular contents, and ultimately, cell death. Studies have shown that octapeptin resistance in Klebsiella pneumoniae is associated with mutations in genes related to phospholipid transport, further supporting the importance of phospholipid interaction in its mechanism.[3]
Mandatory Visualization: Mechanism of Action Workflow
Caption: Workflow of this compound's interaction with the bacterial outer membrane.
Effects on Eukaryotic Cells (Cytotoxicity)
A critical aspect of antibiotic development is assessing the selectivity of the compound for microbial cells over host cells. This compound has been evaluated for its cytotoxic effects on mammalian cells.
Data Presentation: Cytotoxicity Data
Table 4: Cytotoxicity of Octapeptin C4
| Cell Line | Assay | Value | Reference |
| Human Kidney 2 (HK-2) | CC50 | 31 µM | [2] |
| Primary Human Renal Proximal Tubule Epithelial Cells (hRPTEC) | CC50 | 39 µM | [2] |
It is noteworthy that Octapeptin C4 showed a greater cytotoxicity than polymyxin B in these studies (CC50 of 135 µM for polymyxin B against HK-2 cells)[2]. This highlights the need for further structure-activity relationship studies to optimize the therapeutic window of octapeptins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of lipopeptides like this compound against bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL in MHB
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well containing only the bacterial inoculum in MHB (no antibiotic) and a negative control well containing only MHB.
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.
Mandatory Visualization: MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound solution at desired concentrations (e.g., 1x, 4x, and 8x MIC)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (37 °C)
-
Shaking incubator
Procedure:
-
Prepare a bacterial suspension in MHB at a starting density of approximately 1 x 10^6 CFU/mL.
-
Add this compound to the bacterial suspension to achieve the desired final concentrations. Include a control tube with no antibiotic.
-
Incubate the cultures at 37 °C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Hemolysis Assay
This assay is a common method to assess the cytotoxicity of a compound against red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs), typically from a healthy donor.
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions at various concentrations
-
Positive control: 0.1% Triton X-100 (for 100% hemolysis)
-
Negative control: PBS (for 0% hemolysis)
-
96-well microtiter plate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Add 100 µL of the RBC suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound solutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 37 °C for 1 hour.
-
Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
This compound exhibits a potent and broad-spectrum antimicrobial activity, notably against polymyxin-resistant Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial membrane integrity through interactions with both LPS and phospholipids, distinguishes it from the polymyxin class of antibiotics. While its in vitro activity is promising, the observed cytotoxicity warrants further investigation and medicinal chemistry efforts to improve its selectivity and therapeutic index. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this compound and its analogues as potential next-generation antibiotics in the fight against antimicrobial resistance.
References
- 1. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Octapeptin C1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1, a member of the octapeptin class of cyclic lipopeptide antibiotics, has garnered significant interest within the scientific community for its potent antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, offering crucial data and methodologies for researchers and professionals engaged in its study and potential therapeutic development.
Chemical and Physical Properties
This compound hydrochloride is a complex molecule comprising a cyclic heptapeptide core linked to a β-hydroxy fatty acyl side chain. Its fundamental properties are summarized below.
Chemical Structure
The chemical structure of this compound consists of a cyclic peptide of seven amino acids and a lipid tail.
Physicochemical Data
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Method |
| Molecular Formula | C₅₀H₈₇N₁₃O₁₀·xHCl | PubChem[1] |
| Molecular Weight | 1030.31 g/mol (free base) | PubChem[1] |
| Appearance | Colorless amorphous powder | BOC Sciences[] |
| Melting Point | 200°C (with decomposition) | BOC Sciences[] |
| Solubility | Soluble in Hydrochloric acid. Specific quantitative data in common solvents like water, methanol, ethanol, and DMSO is not readily available in the literature. | BOC Sciences[] |
| pKa | Not experimentally determined in the literature. Estimated to have multiple pKa values due to the presence of several amine groups. | N/A |
| Specific Rotation | Not experimentally determined in the literature. | N/A |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and synthesis of this compound hydrochloride. The following sections outline key experimental protocols.
Synthesis of this compound Hydrochloride
While a specific protocol for this compound hydrochloride is not detailed in the literature, a representative solid-phase peptide synthesis (SPPS) and purification strategy can be adapted from the established synthesis of the closely related analog, Octapeptin C4.[3]
Experimental Workflow: Synthesis and Purification of this compound Hydrochloride
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
Determination of Melting Point
The melting point of this compound hydrochloride can be determined using the capillary method.
Protocol:
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility
A standardized protocol to determine the solubility of this compound hydrochloride in various solvents is crucial for formulation development.
Protocol:
-
Add a known excess amount of this compound hydrochloride to a fixed volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of this compound hydrochloride in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Mechanism of Action: Interaction with the Bacterial Membrane
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step signaling pathway.
Signaling Pathway: this compound Interaction with the Gram-Negative Bacterial Outer Membrane
Caption: Proposed mechanism of this compound action on the bacterial outer membrane.
The initial step involves an electrostatic interaction between the positively charged diaminobutyric acid residues of this compound and the negatively charged phosphate groups of Lipid A in the bacterial outer membrane. This is followed by the insertion of the hydrophobic lipid tail into the membrane core, leading to membrane destabilization, increased permeability, and ultimately, cell death.[5]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound hydrochloride. While key data on its molecular structure and some physical properties are available, further experimental determination of its pKa, specific rotation, and detailed solubility in various solvents is warranted to facilitate its continued development as a potential therapeutic agent. The outlined experimental protocols offer a starting point for researchers to consistently synthesize, purify, and characterize this promising antibiotic. A deeper understanding of its interaction with bacterial membranes will continue to drive the rational design of next-generation octapeptin analogs with improved efficacy and safety profiles.
References
- 1. This compound | C50H87N13O10 | CID 3042226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
Octapeptin C1: A Technical Guide to a Resurging Lipopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Octapeptin C1, a cyclic lipopeptide antibiotic with renewed interest due to its potent activity against multidrug-resistant bacteria. This document details its alternative names and synonyms, summarizes its antibacterial activity, outlines experimental protocols for its synthesis and evaluation, and visualizes key biological and experimental workflows.
Nomenclature and Identification
This compound is a member of the octapeptin class of antibiotics, which are structurally related to the polymyxins.
Synonyms and Alternative Names:
-
Antibiotic 333-25[1]
-
Bu-2470[1]
-
N2-[N2-(3-Hydroxy-6-methyl-1-oxooctyl)-D-DAB-]cyclo[L-DAB*-L-DAB-D-Phe-L-Leu-L-DAB-L-DAB-L-Leu-]
IUPAC Name: N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide
CAS Number: 59217-95-7
Quantitative Antibacterial Activity
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound hydrochloride against various bacterial strains.
| Bacterial Strain | MIC (mg/L) |
| Pseudomonas aeruginosa | 6.25 |
| Klebsiella pneumoniae | 12.5 |
| Escherichia coli NIHJ JC-2 | 25 |
| Streptococcus pyogenes C203 | 50 |
| Proteus mirabilis A9553 | >100 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound hydrochloride against selected bacterial strains. Data sourced from[1].
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH)
-
(R)-3-hydroxy-6-methyloctanoic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.
-
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Acylation of the N-terminus: Couple the (R)-3-hydroxy-6-methyloctanoic acid to the N-terminal amino acid of the peptide chain.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains, a standard method in antimicrobial susceptibility testing[5][6][7].
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Biosynthesis of Octapeptins
The biosynthesis of octapeptins is a complex process mediated by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs)[8][9][10]. The following diagram illustrates the general workflow of octapeptin biosynthesis.
Caption: Biosynthesis of Octapeptins via NRPS machinery.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key steps in determining the antimicrobial susceptibility of a compound like this compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel broad-spectrum antimicrobial lipopeptides derived from plantaricin NC8 β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. research.monash.edu [research.monash.edu]
Methodological & Application
Purification of Octapeptin C1 Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octapeptin C1 is a member of the octapeptin class of non-ribosomal lipopeptide antibiotics, which exhibit potent activity against a range of Gram-negative and Gram-positive bacteria. Produced by various strains of Bacillus circulans, these cyclic peptides are characterized by a heptapeptide ring and a β-hydroxy fatty acid side chain. The increasing prevalence of multidrug-resistant bacteria has renewed interest in the therapeutic potential of octapeptins.
Accurate and efficient purification of this compound from fermentation broths or synthetic reaction mixtures is crucial for detailed structural elucidation, pharmacological studies, and clinical development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of peptides and lipopeptides due to its high resolving power and the volatility of the mobile phases commonly used, which simplifies sample recovery. This document provides a detailed application note and a representative protocol for the purification of this compound using RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained during the analytical and preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and sample matrix.
Table 1: Analytical RP-HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm, 280 nm |
| Expected Retention Time | 12-15 minutes |
| Expected Purity (Peak Area) | >95% |
Table 2: Preparative RP-HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 25-55% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 220 nm |
| Sample Loading | 10-100 mg |
| Expected Recovery | >85% |
| Purity of Pooled Fractions | >98% |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound, from initial sample preparation to the final purification step.
Sample Preparation from Fermentation Broth
-
Cell Removal: Centrifuge the Bacillus circulans fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Acidification: Adjust the pH of the supernatant to 3.0 using 1 M HCl. This step helps to protonate the this compound and facilitate its binding to the solid-phase extraction (SPE) resin.
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 SPE cartridge with methanol, followed by 0.1% TFA in water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 20% acetonitrile in 0.1% TFA in water to remove polar impurities.
-
Elute the this compound with 80% acetonitrile in 0.1% TFA in water.
-
-
Solvent Evaporation: Remove the acetonitrile from the eluate using a rotary evaporator or a stream of nitrogen.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain a crude powder of this compound.
-
Reconstitution: Reconstitute the crude powder in Mobile Phase A for HPLC injection.
Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the crude sample and to optimize the separation conditions for preparative HPLC.
-
System Preparation:
-
Install a C18 analytical column (4.6 x 150 mm, 5 µm) into the HPLC system.
-
Purge the system with Mobile Phase A and Mobile Phase B to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.
-
-
Sample Injection: Inject 10-20 µL of the reconstituted crude sample.
-
Chromatographic Separation:
-
Run the gradient as specified in Table 1 (20-60% B over 20 minutes).
-
Monitor the separation at 214 nm and 280 nm. Peptides absorb strongly at 214 nm due to the peptide bonds.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of the this compound peak based on the total peak area.
-
Preparative RP-HPLC for Purification
This protocol is for the large-scale purification of this compound.
-
System Preparation:
-
Install a C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Purge the system with the preparative flow rate.
-
Equilibrate the column with the initial mobile phase composition (e.g., 25% B).
-
-
Sample Injection: Dissolve the crude lyophilized powder in a minimal amount of Mobile Phase A and inject it onto the column. The injection volume will depend on the sample concentration and the column size.
-
Chromatographic Separation:
-
Run the gradient as specified in Table 2 (25-55% B over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak. The fraction size will depend on the peak width and the flow rate.
-
Purity Analysis of Fractions: Analyze the purity of each collected fraction using the analytical RP-HPLC method described above.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purification process.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octapeptin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1 is a cyclic lipopeptide antibiotic with a structure similar to polymyxins. It has demonstrated significant antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria, including those resistant to polymyxins.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its antimicrobial potency. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Principle of Minimum Inhibitory Concentration (MIC) Testing
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution (BMD) method is the recommended reference method for determining the MIC of polymyxin-like antibiotics.[3][4] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation: Reported MICs of this compound and Related Compounds
The following tables summarize the reported MIC values for this compound and the closely related Octapeptin B5 (Battacin) against various bacterial strains. This data provides a reference for expected outcomes when testing these compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial isolates.
| Bacterial Species | Strain | MIC (mg/L) |
| Pseudomonas aeruginosa | - | 6.25 |
| Klebsiella pneumoniae | - | 12.5 |
| Escherichia coli | NIHJ JC-2 | 25 |
| Streptococcus pyogenes | C203 | 50 |
| Escherichia coli | ATCC 25922 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 8 |
Data sourced from multiple studies.[2][5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Octapeptin B5 (Battacin) against Quality Control Strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Escherichia coli | ATCC 35218 | 2-4 |
| Staphylococcus aureus | ATCC 43300 | >64 |
| Enterococcus faecalis | ATCC 29212 | >64 |
Data sourced from a study on Battacin (Octapeptin B5).[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: Specific solubility and stability data for this compound in various solvents and broths are not extensively published. The following protocol is based on general practices for lipopeptides. It is recommended to perform initial solubility and stability tests.
Materials:
-
This compound powder
-
Sterile, deionized water or a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance under sterile conditions.
-
Solvent Selection: For many peptides, sterile deionized water is the preferred solvent. If solubility is an issue, a small amount of DMSO can be used to dissolve the peptide first, followed by dilution in sterile water. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically ≤1%) to avoid affecting bacterial growth.
-
Dissolution: Dissolve the weighed this compound in the chosen solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Vortex gently to ensure complete dissolution.
-
Sterilization: If the solvent is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution (BMD) Assay for MIC Determination
This protocol is adapted from the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (test isolates and quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
Day 1: Inoculum Preparation and Plate Inoculation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculum Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (optical density at 600 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
Day 2: Preparation of Microtiter Plates and Inoculation
-
Plate Labeling: Label a sterile 96-well microtiter plate with the antibiotic name, isolate, and date.
-
Drug Dilution Series:
-
Add 100 µL of CAMHB to all wells except the first column.
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 200 µL of this working solution to the first well of each row for the dilution series.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.
-
-
Controls:
-
Growth Control: At least one well containing 100 µL of CAMHB and no antibiotic.
-
Sterility Control: At least one well containing 200 µL of uninoculated CAMHB.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL per well.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Day 3: Reading and Interpreting Results
-
Visual Inspection: After incubation, examine the plates from the bottom using a reading mirror or by holding them up to a light source.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). The growth control well should show distinct turbidity. The sterility control should remain clear.
Protocol 3: Quality Control (QC)
QC Strains: Standard ATCC strains should be included in each run to ensure the validity of the results. Recommended strains include:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
Establishing QC Ranges: As of the date of this document, official CLSI-approved QC ranges for this compound have not been established. It is therefore crucial for each laboratory to establish its own internal QC ranges. This can be done by following the principles outlined in the CLSI M23 document.[1][3][9] A simplified approach for internal validation is as follows:
-
Perform at least 20 independent MIC determinations for each QC strain.
-
The acceptable QC range is typically the modal MIC ± one twofold dilution.
-
If the results are consistently within this established range, the assay is considered to be in control.
Mandatory Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Proposed mechanism of this compound action on Gram-negative bacteria.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
Application Notes and Protocols for the Analytical Characterization of Octapeptin C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of Octapeptin C1, a lipopeptide antibiotic with significant potential against multidrug-resistant bacteria. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, quantification, and structural elucidation of this complex molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various samples. The method separates this compound from impurities and related analogues based on its hydrophobicity.
Experimental Protocol: RP-HPLC for this compound
Objective: To determine the purity of an this compound sample and quantify its concentration.
Materials:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sample vials
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 280 nm
-
Column Temperature: 40°C
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Confirmation
LC-MS/MS is a powerful tool for the definitive identification of this compound and for obtaining structural information through fragmentation analysis. This is crucial for confirming the primary sequence and the structure of the fatty acyl chain.
Experimental Protocol: LC-MS/MS for this compound
Objective: To confirm the molecular weight of this compound and obtain fragmentation data for structural elucidation.
Materials:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
-
C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 8 | 5 | 95 |
| 10 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12 | 95 | 5 |
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 350°C
-
Full Scan MS Range: m/z 200-1500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on the most abundant precursor ions.
-
Data Presentation: Expected MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅₀H₈₇N₁₃O₁₀ |
| Monoisotopic Mass | 1029.67 g/mol |
| [M+H]⁺ | 1030.68 m/z |
| [M+2H]²⁺ | 515.84 m/z |
| [M+3H]³⁺ | 344.23 m/z |
Fragmentation analysis of the precursor ions will yield b and y ions, providing sequence information of the peptide core and aiding in the characterization of the fatty acyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation
NMR spectroscopy is indispensable for the complete structural and conformational analysis of this compound in solution. 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are required for the full assignment of proton and carbon signals.
Experimental Protocol: NMR Spectroscopy of this compound
Objective: To obtain the complete ¹H and ¹³C chemical shift assignments and determine the three-dimensional structure of this compound.
Materials:
-
Lyophilized this compound (approx. 5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a suitable buffer)
-
NMR tubes
Instrumentation:
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen deuterated solvent to a final concentration of approximately 5 mM.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in amino acid identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for sequencing and connecting different structural fragments.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon chemical shifts sequentially.
-
Use the distance restraints from NOESY data to calculate the 3D structure of this compound using molecular modeling software (e.g., CYANA, XPLOR-NIH).
-
Data Presentation: Representative ¹H NMR Chemical Shifts for Octapeptin Amino Acid Residues (in DMSO-d₆)
| Amino Acid Residue | α-H (ppm) | β-H (ppm) | γ-H (ppm) | Other (ppm) |
| Dab | ~4.2 | ~1.8, ~2.0 | ~2.8, ~3.0 | NH₂: ~7.8 |
| Leu | ~4.1 | ~1.5, ~1.7 | ~1.6 | δ-CH₃: ~0.8, ~0.9 |
| Phe | ~4.5 | ~2.9, ~3.1 | - | Aromatic: ~7.2-7.3 |
Note: The exact chemical shifts will be dependent on the specific conformation and solvent conditions.
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Logical flow for the analytical validation of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Octapeptin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1 is a member of the octapeptin class of cyclic lipopeptide antibiotics. These compounds are structurally similar to polymyxins and have garnered significant interest due to their potent activity against multidrug-resistant (MDR) Gram-negative bacteria. The increasing prevalence of antibiotic resistance necessitates the development of robust and reliable analytical methods for the pharmacokinetic and pharmacodynamic characterization of novel antibiotic candidates like this compound. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective platform for the quantification of this compound in various biological matrices.
This document provides a detailed application note and protocol for the mass spectrometry analysis of this compound, intended to guide researchers in developing and implementing their own analytical methods.
Principle of the Method
The method described herein utilizes a protein precipitation-based extraction of this compound from a biological matrix (e.g., plasma), followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, enabling the accurate determination of this compound concentrations.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled peptide)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of the biological matrix with 10 µL of the Internal Standard working solution in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (see LC-MS/MS method below).
-
Vortex briefly and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.5 95 4.5 95 4.6 5 | 5.0 | 5 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. The doubly charged precursor ion [M+2H]2+ is often a good choice for peptides. Based on the molecular weight of this compound (1030.3 g/mol )[1], the [M+H]+ ion would be at approximately m/z 1031.3 and the [M+2H]2+ at approximately m/z 516.2. The following table provides illustrative MRM transitions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound (Quantifier) | 516.2 | y7-ion | Optimized Value |
| This compound (Qualifier) | 516.2 | b2-ion | Optimized Value |
| Internal Standard | Specific m/z | Specific m/z | Optimized Value |
Note: The product ions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
Quantitative Performance Characteristics
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Parameter | Result |
| Retention Time (RT) | e.g., 2.8 min |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a proposed fragmentation pathway for this compound, highlighting the generation of common peptide fragment ions (b and y ions). The exact fragmentation pattern should be confirmed experimentally.
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The provided protocols for sample preparation and instrumental analysis can serve as a strong foundation for researchers and drug development professionals. It is essential to perform in-house method validation to ensure the accuracy, precision, and reliability of the data generated for specific applications. The detailed characterization of the fragmentation pattern of this compound is crucial for selecting the most appropriate MRM transitions to achieve optimal sensitivity and selectivity.
References
Application Notes and Protocols for Studying Bacterial Membrane Integrity Using Octapeptin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptin C1 is a cyclic lipopeptide antibiotic with potent activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative and Gram-positive pathogens.[1] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, making it a valuable tool for studying membrane structure and function. Unlike polymyxins, octapeptins like C1 and its analogue C4 often retain activity against polymyxin-resistant strains, suggesting a distinct mode of interaction with the bacterial membrane.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate bacterial membrane integrity.
Mechanism of Action
This compound targets the bacterial membranes, leading to a cascade of disruptive events. The cationic peptide portion of the molecule is thought to interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria. This initial interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to increased outer membrane permeability.[5] Following this, the lipophilic fatty acyl chain of this compound inserts into the hydrophobic core of the membrane, causing further disorganization of the lipid bilayer. This disruption compromises the membrane's barrier function, leading to the leakage of intracellular components, dissipation of the membrane potential, and ultimately, cell death.[5][6]
Caption: Mechanism of this compound action on bacterial membranes.
Quantitative Data
The following table summarizes the available quantitative data for Octapeptin C4, a close analogue of this compound, demonstrating its activity against various bacterial strains.
| Bacterial Strain | Polymyxin Resistance Status | Octapeptin C4 MIC (µg/mL) | Reference |
| P. aeruginosa (Polymyxin-Susceptible) | Susceptible | 4 - 16 | [6] |
| K. pneumoniae (Polymyxin-Susceptible) | Susceptible | 4 - 16 | [6] |
| A. baumannii (Polymyxin-Susceptible) | Susceptible | Poor activity | [6] |
| P. aeruginosa (Polymyxin-Resistant) | Resistant | 0.5 - 32 | [6] |
| A. baumannii (Polymyxin-Resistant) | Resistant | 0.5 - 32 | [6] |
| K. pneumoniae (Polymyxin-Resistant) | Resistant | 0.5 - 32 | [6] |
| K. pneumoniae ST258 (XDR) | Resistant | 8 (initial) | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on bacterial membrane integrity.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.[7]
Materials:
-
Bacterial culture in mid-log phase
-
This compound stock solution
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
-
HEPES buffer (5 mM, pH 7.2)
-
Black, clear-bottom 96-well microplates
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Protocol:
-
Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min) and wash twice with HEPES buffer.
-
Resuspend the pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add NPN to a final concentration of 10 µM and mix gently.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).
-
A positive control (e.g., Polymyxin B) and a negative control (buffer only) should be included.
Caption: Workflow for the NPN Uptake Assay.
Cytoplasmic Membrane Depolarization Assay (DiSC₃(5))
The potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a fluorescent probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence.[8] Disruption of the membrane potential by agents like this compound causes the release of the dye into the aqueous environment, resulting in a detectable increase in fluorescence.[6][8]
Materials:
-
Bacterial culture in mid-log phase
-
This compound stock solution
-
DiSC₃(5) stock solution (e.g., 2 mM in DMSO)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl
-
Black, clear-bottom 96-well microplates
-
Fluorometric microplate reader (Excitation: 622 nm, Emission: 670 nm)
Protocol:
-
Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the pellet in HEPES buffer with glucose and KCl to an OD₆₀₀ of 0.05.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer 100 µL of the cell suspension to each well of the 96-well plate.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time.
-
A positive control for depolarization (e.g., valinomycin) and a negative control (buffer only) should be included.
Caption: Workflow for the DiSC3(5) Depolarization Assay.
Total Membrane Permeabilization Assay (SYTOX Green Uptake)
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells.[9][10] When the cell membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[10][11] This assay provides a direct measure of cell death resulting from membrane permeabilization.
Materials:
-
Bacterial culture in mid-log phase
-
This compound stock solution
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Black, clear-bottom 96-well microplates
-
Fluorometric microplate reader (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Grow bacteria to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash twice with buffer.
-
Resuspend the pellet in buffer to a desired cell density (e.g., 10⁷ CFU/mL).
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity.
-
A positive control for permeabilization (e.g., heat-killed cells) and a negative control (untreated cells) should be included.
Caption: Workflow for the SYTOX Green Uptake Assay.
Conclusion
This compound is a powerful molecular probe for investigating the intricacies of bacterial membrane integrity. The protocols outlined in this document provide a robust framework for researchers to study its membrane-disrupting effects in a quantitative and reproducible manner. By employing these assays, scientists can gain valuable insights into the mechanisms of action of this promising class of antibiotics and further our understanding of bacterial membrane biology.
References
- 1. 2.5. SYTOX Green Uptake Assay [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. research.monash.edu [research.monash.edu]
- 7. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. takara.co.kr [takara.co.kr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Octapeptin C1 Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octapeptins are a class of cyclic lipopeptide antibiotics with a resurgence of interest due to their potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria, including strains resistant to polymyxins.[1][2] Unlike polymyxins, octapeptins exhibit a broader spectrum of activity that includes Gram-positive bacteria, yeasts, and protozoa.[1] Notably, they often retain activity against polymyxin-resistant bacteria, suggesting a distinct mechanism of action.[1][3] These application notes provide detailed protocols for essential in vitro experiments to evaluate the efficacy of Octapeptin C1 against clinically relevant bacterial isolates.
Mechanism of Action
The primary mode of action for octapeptins involves interaction with the bacterial cell membrane. They bind to phospholipids, leading to the disruption of the outer membrane's structure.[1] This interaction is not merely a detergent-like effect but a more specific activity that occurs at low concentrations.[1] While structurally related to polymyxins, octapeptins like C4 have a different mode of action, which is highlighted by the lack of cross-resistance.[3] Resistance to octapeptins in Klebsiella pneumoniae has been linked to mutations in genes related to phospholipid transport, such as mlaDF and pqiB, further implicating membrane interactions as their primary target.[3][4]
Caption: Proposed mechanism of this compound interaction with the bacterial outer membrane.
Data Presentation
In Vitro Antimicrobial Activity of Octapeptins
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and related compounds against various bacterial strains.
| Compound | Organism | MIC (mg/L) | Reference |
| This compound | Pseudomonas aeruginosa | 6.25 | [1] |
| This compound | Klebsiella pneumoniae | 12.5 | [1] |
| This compound | Escherichia coli NIHJ JC-2 | 25 | [1] |
| This compound | Streptococcus pyogenes C203 | 50 | [1] |
| Octapeptin C4 | Polymyxin-susceptible P. aeruginosa | 4–16 | [5] |
| Octapeptin C4 | Polymyxin-susceptible K. pneumoniae | 4–16 | [5] |
Experimental Protocols
A general workflow for the in vitro evaluation of this compound is depicted below.
Caption: General experimental workflow for in vitro testing of this compound.
Protocol 1: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates and is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
From an overnight culture of the test isolate on an appropriate agar plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
Protocol 2: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[8]
Materials:
-
This compound
-
CAMHB
-
Bacterial inoculum standardized to logarithmic phase
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Appropriate agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Preparation of Test Tubes: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the antibiotic.
-
Initiation of the Assay: Inoculate the prepared tubes with the standardized bacterial suspension.
-
Sampling and Plating:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[10]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting: Incubate the plates overnight at 35°C ± 2°C. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
In Vivo Experimental Models
While detailed protocols are proprietary to the conducting research institutions, mouse infection models are commonly used to assess the in vivo efficacy of octapeptins.[11]
-
Neutropenic Mouse Thigh Infection Model: This model is often used to evaluate the efficacy of antibiotics against a localized infection.
-
Mouse Bacteremia/Sepsis Model: This model assesses the antibiotic's ability to clear bacteria from the bloodstream.[12] For instance, in a mouse neutropenic blood infection model, Octapeptin C4 and its analogs were evaluated for their effectiveness against P. aeruginosa.[11]
-
Wound Infection Model: A 0.5% cream formulation of an octapeptin has been shown to be effective in a P. aeruginosa wound infection model.[1]
Key parameters measured in these models include bacterial burden in target organs (e.g., thigh, spleen, lungs), survival rates, and monitoring for clinical signs of illness.[13] It is important to note that factors such as high plasma protein binding can affect the in vivo efficacy of some octapeptins, as was observed with Octapeptin C4.[12]
Conclusion
This compound and its analogs represent a promising class of antibiotics for combating multidrug-resistant bacterial infections. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of these compounds against clinically relevant isolates. Further in vivo studies are crucial to fully elucidate their therapeutic potential.
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving Octapeptin C1 solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Octapeptin C1 solubility for in vitro assays.
Troubleshooting Guide
Low solubility of this compound in aqueous buffers is a common challenge due to its lipopeptide nature. If you are encountering precipitation or aggregation, consult the following guide.
Problem: this compound precipitates when preparing stock solutions or diluting in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity | Dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) first. Once fully dissolved, slowly add the aqueous buffer to the peptide solution while vortexing. | The use of a co-solvent should keep the peptide in solution when diluted. |
| pH of the Buffer | The solubility of peptides is often pH-dependent. Test the solubility in buffers with different pH values (e.g., acidic, neutral, and basic) to find the optimal pH for solubilization. For cationic peptides like this compound, an acidic pH may improve solubility. | Identification of a pH range where this compound remains soluble. |
| Aggregation | Sonication can help to break up aggregates and facilitate dissolution. Use a sonicator bath or a probe sonicator for short bursts on ice to avoid heating the sample. | A clear solution after sonication indicates successful dispersion of aggregates. |
| Insufficient Mixing | Ensure vigorous and prolonged vortexing after each addition of solvent or buffer. | Complete dissolution of the peptide powder. |
| Concentration Too High | Attempt to dissolve the peptide at a lower concentration. It is easier to work with a more dilute stock solution that is fully solubilized. | A clear solution is obtained at a lower, workable concentration. |
Logical Workflow for Troubleshooting Solubility Issues
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its lipopeptide nature, this compound can be challenging to dissolve directly in aqueous buffers. We recommend first dissolving the peptide in a minimal amount of 100% Dimethyl Sulfoxide (DMSO). Once the peptide is fully dissolved in DMSO, you can slowly add your desired aqueous buffer (e.g., sterile water, PBS, or culture medium) to the DMSO solution while vortexing to achieve the final desired concentration. This co-solvent method helps to prevent aggregation and precipitation.
Q2: What is the expected solubility of this compound in different solvents?
A2: While specific quantitative data for this compound is limited, the following table summarizes the expected solubility behavior based on its chemical properties as a lipopeptide.
| Solvent | Expected Solubility | Remarks |
| Water | Poor to Insoluble | Direct dissolution in water is not recommended. |
| DMSO, DMF | Soluble | Recommended as initial solvents for preparing concentrated stock solutions. |
| Methanol, Ethanol | Moderately Soluble | May be used as a co-solvent, but DMSO is generally preferred. |
| Aqueous Buffers (PBS, Culture Media) | Poor to Insoluble | Direct dissolution is unlikely. Use a co-solvent approach. |
| Acidic Solutions (e.g., 0.1 M HCl) | Soluble[1] | While soluble, strong acids are generally not compatible with in vitro assays. |
Q3: How can I prevent my this compound solution from aggregating over time?
A3: Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and agitation.[2] To minimize aggregation:
-
Use a co-solvent: As mentioned, preparing the stock solution in DMSO can prevent aggregation that occurs in purely aqueous solutions.
-
Optimize pH: The solubility of lipopeptides can be pH-dependent.[3] You may need to empirically determine the optimal pH for your specific assay buffer.
-
Aliquot and Store Properly: After preparing your stock solution, it is best to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Avoid Vigorous Agitation: While vortexing is necessary for initial dissolution, prolonged or excessive agitation of the stock solution should be avoided during storage.
Q4: Is sonication a safe method to dissolve this compound?
A4: Yes, brief sonication can be a useful technique to aid in the dissolution of peptides and to break up small aggregates. It is recommended to use a bath sonicator or a probe sonicator with short pulses while keeping the sample on ice to prevent heating, which could potentially degrade the peptide.
Q5: What should I do if my this compound precipitates out of solution during my experiment?
A5: If precipitation occurs during your experiment, it is likely due to the incompatibility of the final concentration of the co-solvent (e.g., DMSO) with your assay system or a change in conditions (e.g., temperature, pH). Consider the following:
-
Lower the final concentration of this compound.
-
Decrease the percentage of DMSO in the final working solution. Ensure the final DMSO concentration is compatible with your cells or assay components.
-
Re-evaluate the pH of your assay buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes, keeping the water cool.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Broth Microdilution)
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Mueller-Hinton Broth, cell culture medium)
-
Sterile polypropylene tubes or 96-well plates
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
To prepare the highest concentration for your serial dilution, slowly add the aqueous buffer to the DMSO stock solution while vortexing. For example, to prepare a 100 µg/mL working solution, you would perform a 1:100 dilution of the 10 mg/mL stock.
-
Perform serial dilutions from this initial working solution in your chosen aqueous buffer to achieve the desired concentration range for your assay.
-
Important: Ensure the final concentration of DMSO in your assay is low enough to not affect the cells or microorganisms being tested (typically ≤1%).
Workflow for Preparing this compound Working Solutions
References
Technical Support Center: Navigating High Plasma Protein Binding of Octapeptin C1 In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octapeptin C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding (PPB) of this compound and its analogs during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it a concern for this compound?
A: Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins in the blood plasma. Only the unbound or "free" fraction of the drug is pharmacologically active and able to diffuse from the bloodstream to the target site of infection.[1][2][3] Octapeptin C4, a close analog of C1, exhibits high PPB, exceeding 90% in human plasma.[1] This is a significant concern because it severely limits the concentration of the free, active drug available to exert its antibacterial effect in vivo, potentially leading to a discrepancy between in vitro potency and in vivo efficacy.[1]
Q2: What causes the high plasma protein binding of this compound?
A: The high plasma protein binding of octapeptins like C1 and C4 is primarily attributed to their lipophilic nature.[1][2][3] The fatty acyl chain, a key structural component of these lipopeptides, contributes to their overall hydrophobicity, which promotes non-specific binding to plasma proteins, particularly albumin.[2][3]
Q3: How does the plasma protein binding of Octapeptin C4 compare to other similar antibiotics like Polymyxin B?
A: Octapeptin C4 has a significantly higher plasma protein binding (>90% in human plasma) compared to Polymyxin B. The reported PPB for Polymyxin B varies across studies but generally ranges from 56% in healthy subjects to over 90% in critically ill patients.[1][4][5] This difference in PPB is a critical factor to consider when comparing their in vivo activities.
Q4: Are there any Octapeptin analogs with lower plasma protein binding?
A: Yes. Recognizing the limitation posed by high PPB, researchers have developed analogs of Octapeptin C4, such as FADDI-116, FADDI-117, and FADDI-118, by modifying the chemical structure to reduce hydrophobicity. These modifications have successfully resulted in compounds with lower plasma protein binding and, consequently, improved in vivo efficacy against polymyxin-resistant bacteria.[1]
Q5: How can I measure the plasma protein binding of my this compound analog?
A: The gold standard method for determining plasma protein binding is equilibrium dialysis .[6][7][8] This technique involves dialyzing a plasma sample containing the drug against a protein-free buffer. At equilibrium, the concentration of the free drug is equal on both sides of the dialysis membrane, allowing for the calculation of the unbound fraction. Other methods include ultrafiltration and in vivo microdialysis.
Troubleshooting Guide
Issue: My this compound analog shows excellent in vitro activity but poor efficacy in my animal model of infection.
This is a common challenge encountered with lipopeptide antibiotics and is often linked to high plasma protein binding. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Quantify the Plasma Protein Binding of Your Compound.
-
Action: Perform an in vitro plasma protein binding assay, preferably using equilibrium dialysis, with plasma from the same species as your animal model.
-
Rationale: This will provide a quantitative measure of the unbound fraction of your drug. A high percentage of binding (>90%) is a strong indicator that PPB is limiting your in vivo efficacy.[1] It is also crucial to use plasma from the relevant species as interspecies differences in protein binding can be significant.
Step 2: If PPB is high, consider strategies to increase the free fraction of the drug.
-
Strategy 1: Structural Modification to Reduce Hydrophobicity.
-
Action: Synthesize new analogs with reduced lipophilicity. This can be achieved by altering the fatty acyl side chain (e.g., shortening the chain length or introducing more polar functional groups).
-
Rationale: This approach was successfully used to develop the FADDI series of octapeptin analogs, which showed improved in vivo activity due to lower plasma protein binding compared to Octapeptin C4.[1] Reducing hydrophobicity can decrease the affinity for plasma proteins.[2][3]
-
-
Strategy 2: Formulation Approaches.
-
Action: Investigate novel drug delivery systems, such as liposomal formulations or nanoparticle encapsulation.
-
Rationale: These formulations can alter the pharmacokinetic profile of the drug, potentially reducing its interaction with plasma proteins and improving its delivery to the target site.
-
Step 3: Refine In Vitro Assays to Better Predict In Vivo Efficacy.
-
Action: When determining the Minimum Inhibitory Concentration (MIC) or performing time-kill assays, supplement your standard broth medium with physiological concentrations of serum or albumin (e.g., 50% human serum).
-
Rationale: Standard in vitro assays are conducted in protein-free media and do not account for the impact of PPB. Incorporating serum or albumin will provide a more realistic assessment of your compound's activity in a biological environment and help to bridge the gap between in vitro and in vivo results.
Data Presentation
Table 1: Comparison of Plasma Protein Binding of Octapeptin C4 and Related Antibiotics
| Compound | Plasma Protein Binding (Human Plasma) | In Vivo Efficacy against Polymyxin-Resistant P. aeruginosa | Reference(s) |
| Octapeptin C4 | > 90% | Poor | [1] |
| Polymyxin B | 56% - >90% (variable) | Moderate | [1][4][5] |
| FADDI-116 | Reduced (compared to Octapeptin C4) | Improved | [1] |
| FADDI-117 | Reduced (compared to Octapeptin C4) | Improved | [1] |
| FADDI-118 | Reduced (compared to Octapeptin C4) | Improved | [1] |
Note: Specific quantitative PPB data for FADDI analogs are not publicly available.
Experimental Protocols
Key Experiment: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of an this compound analog using a 96-well equilibrium dialysis apparatus.
Materials:
-
96-well equilibrium dialysis plate with dialysis membranes (e.g., molecular weight cutoff of 12-14 kDa)
-
Test compound (this compound analog)
-
Control compounds (e.g., a low-binding and a high-binding drug)
-
Plasma from the relevant species (e.g., human, mouse, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
LC-MS/MS system for sample analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (<1%) to avoid disrupting protein binding.
-
-
Dialysis Setup:
-
Load the spiked plasma sample into the donor chamber of the dialysis wells.
-
Load an equal volume of PBS into the receiver (buffer) chamber of the wells.
-
-
Equilibration:
-
Seal the 96-well plate and incubate at 37°C with shaking for an appropriate time (typically 4-6 hours) to allow the free drug to reach equilibrium across the membrane. The exact time to reach equilibrium should be determined experimentally for each new compound.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers of each well.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the plasma and buffer samples using a validated LC-MS/MS method. It is crucial to matrix-match the calibration standards.
-
-
Calculation:
-
The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
The percentage of plasma protein binding is then calculated as: % Bound = 100 - % Unbound
-
Visualizations
Caption: Workflow for Determining Plasma Protein Binding by Equilibrium Dialysis.
References
- 1. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 4. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic Interactions Are Key To Drive the Association of Tapasin with Peptide Transporter Subunit TAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plasma Protein Binding Proteome of Ertapenem: A Novel Compound-Centric Proteomic Approach for Elucidating Drug-Plasma Protein Binding Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Technical Support Center: Enhancing the In-vivo Efficacy of Octapeptin C1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments with Octapeptin C1.
Troubleshooting Guides
Issue 1: Poor or inconsistent in vivo efficacy despite potent in vitro activity.
Question: My in vitro assays, such as Minimum Inhibitory Concentration (MIC) tests, show that this compound is highly effective against my target pathogen. However, when I move to an animal model, the efficacy is significantly lower or more variable than expected. What could be the cause, and how can I troubleshoot this?
Answer:
This is a common challenge observed with lipopeptide antibiotics like this compound. The discrepancy between in vitro and in vivo results often stems from pharmacokinetic and pharmacodynamic (PK/PD) factors that are not present in a simple lab assay.[1][2][3][4] Here are the primary causes and troubleshooting steps:
-
High Plasma Protein Binding: Octapeptins, due to their lipophilic nature, can bind extensively to plasma proteins, particularly albumin.[5][6] This binding sequesters the drug, reducing the concentration of free, active this compound that can reach the site of infection.[6] Octapeptin C4, a close analog, has been reported to have over 90% plasma protein binding in human plasma.[6]
-
Troubleshooting:
-
Quantify Plasma Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the percentage of this compound bound to plasma proteins from your animal model species.[7][8][9][10][11]
-
Structural Modification: If plasma protein binding is confirmed to be high, consider synthesizing or obtaining analogs of this compound with reduced hydrophobicity. For example, modifying the fatty acyl tail can decrease plasma protein binding while maintaining antimicrobial activity.[6]
-
-
-
Suboptimal Dosing Regimen: The dosing schedule may not be maintaining a sufficient concentration of free drug at the infection site for the required duration.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study in your animal model to determine key parameters like absorption, distribution, metabolism, and excretion (ADME) of this compound.[3] This will help in designing a more effective dosing regimen.
-
Dose Fractionation Studies: Investigate different dosing intervals and concentrations to understand the PK/PD driver of efficacy (e.g., Cmax/MIC, AUC/MIC, or T>MIC).
-
-
-
Rapid Clearance: The drug may be quickly eliminated from the body, leading to a short half-life and insufficient exposure time.
Issue 2: Observed toxicity in animal models at therapeutic doses.
Question: I am observing signs of toxicity (e.g., nephrotoxicity, weight loss) in my animal models at doses required for antibacterial efficacy. How can I mitigate this?
Answer:
While octapeptins are generally considered to have a better safety profile compared to polymyxins, toxicity can still be a concern, especially at higher doses.[15][16]
-
Nephrotoxicity: Like other cationic peptides, octapeptins can potentially accumulate in the kidneys, leading to renal toxicity.
-
Troubleshooting:
-
Dose Optimization: Re-evaluate the dosing regimen. A lower, more frequent dose might maintain therapeutic concentrations while reducing peak concentrations that could lead to toxicity.
-
Formulation Approaches: Using drug delivery systems can alter the biodistribution of this compound, potentially reducing its accumulation in the kidneys.[13]
-
Analog Screening: Screen for synthetic analogs that have a better therapeutic index (a wider gap between the effective dose and the toxic dose).[6]
-
-
-
General Toxicity: Non-specific toxicity can also occur.
-
Troubleshooting:
-
Route of Administration: Investigate alternative routes of administration (e.g., local vs. systemic) that might deliver the drug more directly to the site of infection and reduce systemic exposure.
-
Combination Therapy: Consider using this compound in combination with another antibiotic. This could allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive therapeutic effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipopeptide antibiotic that primarily targets the bacterial cell membrane.[5] Its cationic nature facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[17] The lipid tail then inserts into the membrane, disrupting its integrity and leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[5][18]
Q2: Can I use this compound against polymyxin-resistant bacteria?
A2: Yes, one of the key advantages of octapeptins is their activity against many polymyxin-resistant bacterial strains.[5][16] The structural differences between octapeptins and polymyxins are thought to contribute to this lack of cross-resistance.[5]
Q3: Are there strategies to overcome potential resistance development to this compound?
A3: While resistance development to octapeptins appears to be slower than to polymyxins, it is still a possibility.[19] Strategies to mitigate this include:
-
Combination Therapy: Using this compound with other antibiotics that have different mechanisms of action can reduce the likelihood of resistance emerging.
-
Efflux Pump Inhibitors (EPIs): For bacteria that utilize efflux pumps to expel antibiotics, co-administration of an EPI with this compound could enhance its intracellular concentration and efficacy.[20][21][22][23][24]
Q4: How does the in vivo efficacy of this compound compare to its synthetic analogs?
A4: Synthetic analogs of octapeptins have been developed to improve upon the properties of the natural compounds. For instance, analogs of Octapeptin C4 have been designed to have lower plasma protein binding, which has been shown to translate to improved in vivo efficacy in murine bacteremia models.[6][19]
Quantitative Data
Table 1: In Vitro Activity of Octapeptin C4 (a close analog of C1) Against Various Pathogens
| Pathogen | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa (polymyxin-susceptible) | 4-16 | [25] |
| Pseudomonas aeruginosa (polymyxin-resistant) | 2 | [3] |
| Klebsiella pneumoniae (polymyxin-susceptible) | 4-16 | [25] |
| Acinetobacter baumannii (polymyxin-susceptible) | 4-16 | [25] |
| Staphylococcus aureus | Moderate activity | [3] |
| Cryptococcus neoformans | 1.56 | [24] |
Table 2: Comparison of Plasma Protein Binding and In Vivo Efficacy of Octapeptin C4 and a Synthetic Analog
| Compound | Plasma Protein Binding (Human) | In Vivo Efficacy (Murine Bacteremia Model vs. Polymyxin-Resistant P. aeruginosa) | Reference |
| Octapeptin C4 | > 90% | Poor | [6] |
| FADDI-117 (C8 analog) | 75% | Improved | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard broth microdilution method adapted for cationic antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile water
Procedure:
-
Prepare this compound Dilutions:
-
Dissolve this compound in sterile water to create a stock solution.
-
Prepare serial twofold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA to prevent non-specific binding to plasticware. The concentrations should be 10 times the final desired concentrations.
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Setup:
-
Add 10 µL of each this compound dilution to the corresponding wells of a 96-well plate.
-
Add 90 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
Protocol 2: Murine Sepsis Model for In Vivo Efficacy Testing
This is a general protocol for evaluating the efficacy of this compound in a mouse model of systemic infection. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Specific pathogen-free mice (e.g., CD-1 or BALB/c)
-
Bacterial strain of interest
-
This compound formulation for injection
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (optional)
-
5% Mucin (optional, to enhance infectivity)
Procedure:
-
Infection:
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 or 2 hours), administer the this compound formulation via the desired route (e.g., intravenous or i.p.).
-
Administer the vehicle control and any positive control antibiotic to separate groups of mice.
-
The dosing regimen (dose and frequency) should be based on prior pharmacokinetic studies if available.[4][12][15][22][28][29][30]
-
-
Monitoring:
-
Monitor the mice for signs of morbidity and mortality at regular intervals for a set period (e.g., 48-72 hours).
-
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Caption: Workflow for troubleshooting and enhancing the in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-feature fusion network with marginal focal dice loss for multi-label therapeutic peptide prediction | PLOS Computational Biology [journals.plos.org]
- 3. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 10. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
- 22. mdpi.com [mdpi.com]
- 23. Strategies for improving antimicrobial peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.monash.edu [research.monash.edu]
- 26. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Octapeptin C1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of Octapeptin C1. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My peptide is showing poor solubility and aggregation during solid-phase peptide synthesis (SPPS). What can I do?
Answer: Aggregation of the growing peptide chain is a common challenge, especially with hydrophobic sequences like those present in this compound. Here are several strategies to mitigate this issue:
-
Solvent Choice: While DMF is a standard solvent, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM), as these can improve the solvation of the peptide-resin complex.
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structures and improve solubility.
-
Elevated Temperature: Performing the coupling and deprotection steps at a slightly elevated temperature (e.g., 30-40°C) can help to break up aggregates.
-
Specialized Reagents: Incorporating pseudoproline dipeptides or using backbone-protected amino acids (e.g., with a 2-hydroxy-4-methoxybenzyl group) at key positions can disrupt the formation of β-sheets.
Question: I am observing a significant amount of deletion sequences in my crude product. What is the likely cause and how can I prevent this?
Answer: Deletion sequences are typically the result of incomplete coupling reactions. To ensure complete coupling, consider the following:
-
Coupling Reagent: While HCTU is commonly used, for difficult couplings, more potent activators like HATU or COMU may be more effective.[1] A comparative study on the synthesis of a model peptide showed that COMU can yield high purity even with shorter coupling times.[1]
-
Double Coupling: For amino acids known to be difficult to couple (e.g., bulky or β-branched residues), performing a second coupling step with fresh reagents can significantly improve the yield of the desired product.
-
Monitoring: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step. A positive test indicates incomplete coupling, and the step should be repeated.
Question: My final product shows a mass corresponding to the addition of piperidine. What is the cause of this side reaction?
Answer: The addition of piperidine to the peptide is a known side reaction, particularly when aspartimide formation occurs. The aspartimide intermediate can be cleaved by piperidine, leading to the formation of a piperidide adduct. To minimize this:
-
Protecting Groups: Use a more sterically hindered protecting group for aspartic acid, such as 3-methyl-pent-3-yl (OMpe), to reduce the rate of aspartimide formation.
-
Deprotection Conditions: Minimize the exposure time to piperidine during the Fmoc deprotection step. Using a milder base, such as 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine, can also be effective.[2]
Question: The cyclization of my linear peptide is resulting in a high proportion of dimers and oligomers. How can I favor intramolecular cyclization?
Answer: The formation of intermolecular products during cyclization is a concentration-dependent side reaction. To promote the desired intramolecular cyclization:
-
High Dilution: Perform the cyclization reaction at a very low concentration (typically 0.1-1 mM) of the linear peptide in a large volume of solvent. This favors the intramolecular reaction over intermolecular reactions.
-
Slow Addition: Add the linear peptide slowly to the reaction mixture containing the cyclization reagent. This maintains a low instantaneous concentration of the peptide.
-
Cyclization Reagent: Diphenylphosphoryl azide (DPPA) in the presence of a base like sodium bicarbonate is a commonly used and effective reagent for the cyclization of peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for the solid-phase synthesis of this compound?
A1: A 2-chlorotrityl chloride (2-CTC) resin is a good choice for the synthesis of this compound. This resin allows for the cleavage of the peptide under mild acidic conditions, which helps to preserve the acid-labile side-chain protecting groups.
Q2: How can I monitor the progress of the synthesis on the resin?
A2: The progress of the synthesis can be monitored by performing a mini-cleavage of a small amount of the peptide-resin after each coupling step. The cleaved peptide can then be analyzed by HPLC and mass spectrometry to confirm the correct mass and assess the purity.
Q3: What is the best method for purifying the final cyclized this compound?
A3: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound. A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.
Q4: What are the key analytical techniques for characterizing the final product?
A4: The final product should be characterized by high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the three-dimensional structure.[3]
Quantitative Data
Table 1: Comparison of Coupling Reagent Efficiency on Crude Peptide Purity
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) of Model Peptide |
| HCTU | 2 x 20 | 83.63 |
| HCTU | 2 x 1 | 79.89 |
| HATU | 2 x 20 | 78.91 |
| HATU | 2 x 1 | 81.34 |
| COMU | 2 x 20 | 79.00 |
| COMU | 2 x 1 | 79.00 |
| PyBOP | 2 x 20 | 70.27 |
| PyBOP | 2 x 1 | 48.11 |
Data adapted from a comparative study on the synthesis of a model peptide.[1] The specific purities for this compound may vary.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
(R)-3-Hydroxy-fatty acid
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (4 equivalents) and DIEA (8 equivalents) in DCM and add to the swollen resin. Agitate for 2 hours.
-
Capping: Add a solution of DCM/Methanol/DIEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted sites.
-
Washing: Wash the resin sequentially with DMF, DCM, and DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Wash the resin sequentially with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Repeat: Repeat steps 5-7 for each subsequent amino acid in the sequence.
-
Fatty Acid Acylation: Couple the (R)-3-hydroxy-fatty acid to the N-terminus of the peptide using the same procedure as for amino acid coupling.
-
Final Wash: Wash the resin with DMF, DCM, and methanol and dry under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifugation: Centrifuge the mixture to pellet the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Solution-Phase Cyclization
Materials:
-
Crude linear peptide
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Diphenylphosphoryl azide (DPPA)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a concentration of approximately 0.5 mM.
-
Base Addition: Add sodium bicarbonate (10 equivalents) to the peptide solution and stir.
-
Cyclization Reagent Addition: Add DPPA (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor the progress by HPLC-MS until the linear peptide is consumed (typically 12-24 hours).
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Preparative RP-HPLC Purification
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient of mobile phase B to elute the this compound. A typical gradient might be 20-60% B over 40 minutes.
-
Injection: Dissolve the crude peptide in a minimal amount of mobile phase A and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Overall experimental workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity in this compound synthesis.
References
Technical Support Center: Optimizing Purification Protocols for High-Purity Octapeptin C1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for high-purity Octapeptin C1.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in RP-HPLC | 1. Secondary Interactions: The basic nature of diaminobutyric acid (Dab) residues in this compound can interact with residual silanols on the silica-based stationary phase. 2. Column Overload: Exceeding the binding capacity of the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the column. 4. Column Degradation: Loss of stationary phase or blockage. | 1. Use a low concentration of an ion-pairing agent: Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (A and B) to mask silanol interactions and improve peak shape. 2. Reduce sample load: Inject a smaller amount of the crude peptide solution. 3. Optimize mobile phase pH: Experiment with a pH range of 2-4. A lower pH will ensure all amino groups are protonated.[1] 4. Use a new or different column: Test a different C18 column from another manufacturer or a column with end-capping. |
| Low Recovery of this compound | 1. Irreversible Adsorption: The lipophilic nature of this compound can lead to strong, irreversible binding to the stationary phase or sample handling materials.[2] 2. Precipitation: The peptide may precipitate in the sample loop or at the head of the column. 3. Aggregation: Lipopeptides can form micelles or aggregates, which may not chromatograph well.[3] | 1. Pre-treat sample with organic solvent: Before injection, dilute the sample with methanol or acetonitrile to disrupt aggregation and reduce adsorption.[2] 2. Dissolve sample in a strong solvent: Use a minimal amount of a solvent like DMSO to ensure complete dissolution before diluting with the mobile phase.[1] 3. Flush the system thoroughly: After each run, wash the column with a strong solvent gradient to elute any tightly bound material. |
| Presence of Multiple Peaks Close to the Main Product Peak | 1. SPPS-related Impurities: Incomplete deprotection, amino acid deletions or insertions during solid-phase peptide synthesis (SPPS).[4] 2. Oxidation: Oxidation of susceptible amino acid residues. 3. Diastereomers: Racemization of amino acids during synthesis.[4] 4. Linear vs. Cyclized Product: Incomplete cyclization can result in the presence of the linear precursor. | 1. Optimize HPLC gradient: Use a shallower gradient around the elution time of the main peak to improve resolution. 2. Analyze fractions by mass spectrometry: Identify the nature of the impurities to troubleshoot the synthesis or cyclization steps. 3. Employ orthogonal purification: Consider a secondary purification step using a different stationary phase (e.g., phenyl-hexyl) or a different chromatographic mode (e.g., ion exchange). |
| No Product Eluting from the Column | 1. Strong Retention: The peptide is too strongly retained on the column under the current conditions. 2. Precipitation on Column: The peptide has precipitated at the column inlet. | 1. Increase the organic phase concentration: Run a gradient up to 100% acetonitrile or methanol. 2. Check for blockages: Monitor the system pressure. If it is unusually high, the column may be blocked. Try back-flushing the column at a low flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying crude this compound?
A solid-phase extraction (SPE) is an effective initial step to remove bulk impurities and concentrate the sample. A C18 SPE cartridge can be used to bind the lipophilic this compound, while more polar impurities are washed away. Elution is then performed with a higher concentration of organic solvent.
Q2: Which HPLC column is best suited for this compound purification?
A reverse-phase C18 column is the most common choice for lipopeptide purification.[5] Columns with a particle size of 5 µm and a pore size of 100-300 Å are generally suitable for preparative work. Both silica-based and polymer-based C18 columns can be effective.
Q3: What are typical mobile phases and gradients for RP-HPLC purification of this compound?
A common mobile phase system consists of:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
A linear gradient from a low percentage of B to a high percentage of B is typically used. The optimal gradient will depend on the specific column and system, but a starting point could be a gradient of 20-80% B over 30-60 minutes.
Q4: How can I identify impurities in my sample?
The most effective way to identify impurities is through a combination of HPLC and mass spectrometry (LC-MS). This allows for the determination of the molecular weights of the species co-eluting with your main product. Common impurities in synthetic peptides include deletion sequences, truncated peptides, and products of incomplete deprotection.[4]
Q5: My this compound appears pure by HPLC, but I still see issues in my biological assays. What could be the cause?
Trifluoroacetic acid (TFA) from the mobile phase can remain in the final lyophilized product and can be cytotoxic in some biological assays. It is recommended to perform a salt exchange step, such as re-dissolving the purified peptide in a dilute HCl solution and re-lyophilizing, to remove residual TFA.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Crude this compound
-
Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of 50% acetonitrile/water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with two column volumes of 10% acetonitrile/water to remove polar impurities.
-
Elution: Elute the this compound with two column volumes of 80% acetonitrile/water.
-
Drying: Lyophilize the eluted fraction to obtain a concentrated and partially purified product.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC) of this compound
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Flow Rate: 15 mL/min
-
Detection: 220 nm
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 20% B
-
-
Sample Preparation: Dissolve the SPE-purified this compound in a minimal volume of 50% acetonitrile/water.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC-MS to confirm purity and molecular weight. Pool the high-purity fractions and lyophilize.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for HPLC purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
stability of Octapeptin C1 in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Octapeptin C1 in various buffer solutions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a cyclic lipopeptide, is primarily influenced by pH, temperature, and the composition of the buffer solution. Like other peptides, this compound is susceptible to degradation through hydrolysis and oxidation. Acidic or basic conditions can catalyze the hydrolysis of amide bonds within the peptide ring, leading to loss of activity.[1] Temperature is also a critical factor, with higher temperatures generally accelerating degradation rates.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Based on stability data from structurally similar cyclic lipopeptides like Polymyxin B, it is recommended to maintain the pH of this compound solutions in a slightly acidic to neutral range (pH 5.0-7.4) for optimal stability.[1] Highly acidic (pH < 4) or alkaline (pH > 8) conditions should be avoided to minimize hydrolysis and other degradation pathways.[1]
Q3: How should I store my this compound solutions for short-term and long-term use?
A3: For short-term storage (up to 24 hours), solutions of this compound should be kept at room temperature (25°C). For long-term stability, it is crucial to store the solutions under refrigerated conditions (2-8°C).[2][3] As a general guideline, reconstituted vials and infusion solutions of similar lipopeptides have been shown to be physicochemically stable for up to 7 days when stored at 2–8°C.[2][3]
Q4: I am observing a loss of activity in my this compound solution. What could be the cause?
A4: A loss of activity could be due to several factors, including:
-
pH Shift: The pH of your buffer solution may have shifted outside the optimal range, leading to degradation.
-
Elevated Temperature: The solution may have been exposed to high temperatures for a prolonged period.
-
Improper Storage: Long-term storage at room temperature can lead to significant degradation.
-
Oxidation: Exposure to air and certain metal ions can promote oxidation of susceptible amino acid residues.
-
Microbial Contamination: If not prepared under sterile conditions, microbial growth can lead to degradation of the peptide.
Q5: Can I use a phosphate buffer for my experiments with this compound?
A5: Yes, phosphate buffers are commonly used for peptide formulations. A phosphate buffer at a pH of around 5.5 has been successfully used in stability studies of other cyclic lipopeptides.[2][3] However, it is always recommended to perform a preliminary stability test with your specific experimental conditions.
Data on Stability of Structurally Similar Cyclic Lipopeptides
Table 1: Stability of Polymyxin B in Aqueous Solutions
| Buffer/Solution | pH | Temperature (°C) | Duration | Remaining Polymyxin B (%) | Reference |
| Aqueous Solution | 1.4 | 60 | 6 days | Not specified, but degradation observed | [4] |
| Aqueous Solution | 7.4 | 60 | 6 hours | Rapid degradation observed | [1][4] |
| 0.9% Saline | Not specified | 25 | 24 hours | >95% | [5][6] |
| 0.9% Saline | Not specified | 25 | 48 hours | ~90% | [5][6][7] |
| 0.9% Saline | Not specified | 25 | 72 hours | <90% | [5][6][7] |
| 5% Glucose | Not specified | 25 | 24 hours | >95% | [5][6] |
| 5% Glucose | Not specified | 40 | 24 hours | >95% | [5][6] |
Table 2: Stability of Daptomycin in Different Solutions
| Solution | Concentration (mg/mL) | Temperature (°C) | Duration | Remaining Daptomycin (%) | Reference |
| 0.9% NaCl | 50 | 2-8 | 7 days | No significant loss | [2][3] |
| 0.9% NaCl | 5.6 and 14.0 | 2-8 | 7 days | No significant loss | [2][3] |
| 0.9% NaCl | 5.6 and 14.0 | 25 | 2 days | Stable | [2] |
| 2.5% Dextrose | Maintenance Level | 25 | 48 hours | ≥90% | [8] |
| 7.5% Icodextrin | Maintenance Level | 25 | 24 hours | ≥90% | [8] |
| 2.3% Balance | Maintenance Level | 25 | 24 hours | ≥90% | [8] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffer (e.g., 0.1 M, pH 5.5 and 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at room temperature and take samples at various time points. Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature and analyze at different time points.
-
Thermal Degradation: Incubate aliquots of the stock solution in different buffers (e.g., pH 5.5 and 7.4) at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Photostability: Expose an aliquot of the stock solution to UV light and analyze at different time points. A control sample should be kept in the dark.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA. Detection is usually performed at a low UV wavelength (e.g., 210-225 nm).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Stability-Indicating HPLC Method for Cyclic Lipopeptides
The following is a general HPLC method that can be adapted for the analysis of this compound stability.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common stability issues encountered with this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Daptomycin in Dextrose and Icodextrin-Based Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Octapeptin C1 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octapeptin C1 Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in MIC assays can be a significant challenge; this guide aims to provide clear and actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a cyclic lipopeptide antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is of particular interest because it demonstrates activity against multidrug-resistant pathogens, including those resistant to polymyxins, a last-resort class of antibiotics.[1] Unlike polymyxins, octapeptins do not show cross-resistance, making them promising candidates for the development of new treatments against 'superbugs'.[1]
Q2: What is the mechanism of action of this compound?
The primary mode of action for this compound involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death. While structurally similar to polymyxins, octapeptins exhibit a distinct mode of action that is not yet fully elucidated but is effective against polymyxin-resistant strains.
Q3: My this compound MIC values are consistently higher than expected. What are the possible causes?
Several factors could contribute to unexpectedly high MIC values. These include degradation of the this compound stock solution, adsorption of the lipopeptide to plasticware, using an incorrect inoculum size, or issues with the media composition. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.
Q4: I am observing skipping wells or trailing endpoints in my MIC assay. What does this indicate?
Skipped wells (growth at higher concentrations but not at lower ones) or trailing endpoints (reduced but still present growth over a range of concentrations) can be caused by several factors. These may include contamination of the bacterial inoculum or antibiotic stock, improper dilution of the antibiotic, or the presence of resistant subpopulations. Careful review of your aseptic technique and dilution series is recommended.
Q5: How should I prepare and store my this compound stock solution?
While specific solubility data is limited, a general recommendation for lipopeptides is to dissolve the powder in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth medium. It is crucial to use freshly prepared stock solutions for each experiment, or if stored, to aliquot and freeze them at -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of this compound in specific broth media over time has not been extensively reported, so fresh preparations are advisable.
Troubleshooting Guide for Inconsistent MIC Results
Inconsistent MIC results can arise from various sources of error. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in MIC Values Between Replicates or Experiments
| Potential Cause | Recommended Action |
| Inaccurate Inoculum Preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the bacterial inoculum and antibiotic dilutions. |
| This compound Adsorption to Labware | As a lipopeptide, this compound may adsorb to the surface of standard polystyrene microtiter plates. Consider using low-binding plates or adding a surfactant like Polysorbate 80 (Tween 80) at a final concentration of 0.002% to the broth medium to prevent this. |
| Improper Incubation | Incubate plates at 35 ± 2°C for 16-20 hours in ambient air. Ensure consistent temperature and humidity in the incubator. Stacking plates too high can lead to uneven temperature distribution. |
| Contamination | Visually inspect the growth control wells and the stock bacterial culture for any signs of contamination. If contamination is suspected, discard the reagents and start with fresh cultures and media. |
Problem 2: No Bacterial Growth in Control Wells
| Potential Cause | Recommended Action |
| Non-viable Inoculum | Verify the viability of the bacterial culture by plating a small aliquot of the inoculum onto an appropriate agar plate and incubating. |
| Incorrect Media Preparation | Ensure that the Mueller-Hinton Broth (MHB) is prepared according to the manufacturer's instructions and that the pH is within the recommended range (typically 7.2-7.4). |
| Residual Cleaning Agents in Glassware | If using reusable glassware, ensure it is thoroughly rinsed with distilled or deionized water to remove any residual detergents or disinfectants. |
Problem 3: MIC Values for Quality Control (QC) Strains are Out of Range
Since there are no officially published CLSI or EUCAST QC ranges for this compound, it is essential for each laboratory to establish its own internal QC ranges. This can be done by following the principles outlined in CLSI document M23.[2][3][4][5][6]
Recommended QC Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
Procedure for Establishing Internal QC Ranges:
-
Perform at least 20 independent MIC assays for each QC strain on different days.
-
Record the MIC value for each replicate.
-
The acceptable QC range should encompass at least 95% of the obtained MIC values.
If your internal QC results fall outside of your established range, it indicates a systematic error in your assay. Review all the potential causes listed in this guide to identify and rectify the issue.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M07 guidelines for broth microdilution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates (low-binding plates are recommended)
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution should be prepared fresh or stored in single-use aliquots at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range.
-
The final volume in each well containing the antibiotic dilution should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent this compound MIC assay results.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Standard workflow for performing a broth microdilution MIC assay for this compound.
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 3. scribd.com [scribd.com]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. researchgate.net [researchgate.net]
dealing with aggregation of Octapeptin C1 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octapeptin C1. The information provided is designed to address common challenges related to the handling and aggregation of this cyclic lipopeptide in solution.
Troubleshooting Guide
Aggregation of this compound in solution can lead to a variety of experimental issues, including poor solubility, loss of activity, and inconsistent results. This guide provides a systematic approach to identifying and resolving these problems.
Troubleshooting Workflow for this compound Aggregation
Caption: A workflow diagram for troubleshooting this compound aggregation issues.
Table 1: Troubleshooting Common Issues with this compound Aggregation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Precipitation or Cloudiness | - High Peptide Concentration: this compound, like other lipopeptides, has a tendency to self-assemble at high concentrations.[1][2] - Inappropriate pH: The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing electrostatic repulsion.[3][4] - High Ionic Strength: Excessive salt concentrations can sometimes promote hydrophobic interactions and aggregation.[1][2] | - Prepare a more dilute stock solution and concentrate only if necessary, using a validated method. - Adjust the pH of the buffer to be at least one unit away from the pI. Since Octapeptins are polycationic at pH 7.4, maintaining a slightly acidic pH may improve solubility.[5] - Screen different salt concentrations to find an optimal level that maintains solubility without interfering with biological activity.[3] |
| Low or Inconsistent Biological Activity | - Formation of Soluble Aggregates: Aggregates may not be visible but can sequester the peptide, reducing the effective monomeric concentration available for target binding. - Conformational Changes: Aggregation can induce conformational changes that render the peptide inactive. | - Before use in assays, analyze the aggregation state of the solution using techniques like SEC or DLS.[6][7] - Prepare fresh solutions before each experiment. - Consider adding excipients known to reduce aggregation, such as arginine (50-100 mM) or low concentrations of non-ionic detergents (e.g., Tween-20).[3][4] |
| Poor Chromatographic Peak Shape (e.g., in HPLC) | - On-Column Aggregation: The peptide may be aggregating on the column due to interactions with the stationary phase or changes in mobile phase composition. | - Modify the mobile phase by adding organic solvents or ion-pairing agents. - For purification, consider a detergent-based HPLC protocol.[8] |
| Difficulty in Reconstituting Lyophilized Powder | - Residual Salts or Impurities: The presence of certain salts or impurities from synthesis can hinder solubilization. - Inappropriate Solvent: The chosen solvent may not be optimal for this specific lipopeptide. | - Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer. - Ensure the lyophilized powder is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a cyclic lipopeptide antibiotic.[5] Its structure includes a cyclic heptapeptide ring and an N-terminal β-hydroxy fatty acyl tail.[5] This amphipathic nature, with both hydrophobic (the fatty acid tail and certain amino acids) and hydrophilic/charged regions (multiple diaminobutyric acid residues), drives its self-assembly in aqueous solutions to minimize the exposure of hydrophobic parts to water, leading to aggregation.[9]
Q2: What is the proposed mechanism of action for this compound, and how does aggregation affect it?
The primary mode of action for Octapeptins involves binding to the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to membrane disruption and increased permeability.[5][10] Aggregation can significantly impair this activity by reducing the concentration of monomeric this compound available to interact with the bacterial membrane.
Mechanism of Action and a Potential Pitfall
Caption: The impact of aggregation on this compound's mechanism of action.
Q3: What are the recommended starting conditions for dissolving this compound?
While optimal conditions should be determined empirically, the following table provides recommended starting points for solubilization.
Table 2: Recommended Starting Conditions for this compound Solubilization
| Parameter | Recommended Starting Condition | Rationale |
| Initial Solvent | High-purity water or a low-concentration organic solvent (e.g., <10% DMSO or Acetonitrile) | For highly hydrophobic peptides, a small amount of organic solvent can aid initial dissolution before dilution in aqueous buffer. |
| Buffer pH | 5.0 - 6.5 | Octapeptins are polycationic at neutral pH.[5] Using a slightly acidic pH can enhance the net positive charge, increasing electrostatic repulsion between molecules and potentially reducing aggregation.[1][2] |
| Ionic Strength | 50 - 150 mM NaCl | Salt can help to screen charges and in some cases improve solubility, but high concentrations can also promote aggregation; this needs to be optimized.[1][2][3] |
| Additives | Consider 50 mM L-arginine | Arginine is known to act as a suppressor of peptide and protein aggregation.[3] |
| Temperature | Room temperature for dissolution, then store at recommended temperature (typically 2-8°C or -20°C for long-term). | Avoid repeated freeze-thaw cycles, which can promote aggregation. |
Q4: Which techniques are most suitable for analyzing this compound aggregation?
A combination of techniques is often best for a comprehensive analysis of peptide aggregation.
Table 3: Techniques for Analyzing Peptide Aggregation
| Technique | Information Provided | Suitability for this compound |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[6] | Excellent: Considered a gold-standard method for routine, validated analysis of aggregates.[6] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, sensitive to the formation of larger aggregates.[7] | Very Good: Useful for detecting the presence of a range of aggregate sizes, from small oligomers to larger particles.[7] |
| UV-Visible Spectroscopy | Can be used for a simple turbidity measurement by monitoring absorbance at a wavelength like 350 nm, where aggregates scatter light.[11][12] | Good: A quick and accessible method for an initial, qualitative assessment of aggregation.[11][13] |
| Fluorescence Spectroscopy | Can use intrinsic fluorescence or extrinsic dyes that bind to exposed hydrophobic regions in aggregates.[12][13] | Good: A sensitive technique that can provide insights into the conformational changes associated with aggregation.[12] |
| Analytical Ultracentrifugation (AUC) | Provides detailed information on the size, shape, and distribution of species in solution.[7] | Excellent (but less common): A powerful, orthogonal method for confirming results from SEC, though it requires specialized equipment.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general procedure for the preparation of an this compound stock solution, with steps designed to minimize aggregation.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., WFI or Milli-Q)
-
Sterile buffer of choice (e.g., 20 mM Sodium Acetate, pH 5.5, 100 mM NaCl)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization (if necessary): If the peptide is difficult to dissolve directly in aqueous buffer, first add a minimal volume of an appropriate organic solvent (e.g., DMSO) to wet the powder. Vortex briefly.
-
Dilution: Slowly add the desired volume of your pre-chilled (4°C) aqueous buffer to the vial. Pipette gently up and down to mix. Avoid vigorous shaking or vortexing, as this can induce aggregation.
-
Final Concentration: Bring the solution to the final desired concentration by adding more buffer. A recommended starting stock concentration is 1-5 mg/mL.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet any insoluble aggregates.
-
Transfer: Carefully transfer the supernatant to a fresh, pre-chilled, low-protein-binding tube.
-
Quantification: Determine the precise concentration of the stock solution using a validated method (e.g., UV absorbance at 280 nm if the sequence contains Trp or Tyr, or a colorimetric peptide assay).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing the aggregation state of an this compound solution using SEC.
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector[6]
-
SEC column suitable for the molecular weight range of this compound and its potential oligomers.
-
Mobile phase: A buffer in which this compound is soluble and does not interact with the column matrix (e.g., phosphate-buffered saline, pH 7.4, or the buffer used for formulation).
-
This compound sample
-
Molecular weight standards for column calibration.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Thaw the this compound sample and centrifuge to remove any large, insoluble material.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm for the peptide backbone or 280 nm for aromatic residues).
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak should correspond to the monomeric form of this compound.
-
Peaks eluting earlier than the main peak correspond to higher molecular weight species (aggregates).[6]
-
Integrate the area of each peak to determine the relative percentage of monomer and aggregates.
-
The column should be calibrated with molecular weight standards to estimate the size of the aggregates.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Protein Aggregation Analysis [intertek.com]
- 8. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. approcess.com [approcess.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration routes for Octapeptin C1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Octapeptin C1 and its analogues.
Frequently Asked Questions (FAQs)
??? question "What is the primary mechanism of action for this compound?"
??? question "What is the spectrum of activity for this compound?"
??? question "Does this compound exhibit cross-resistance with polymyxins?"
??? question "Which administration routes have been tested for octapeptins?"
??? question "What is the known toxicity profile of octapeptins?"
Troubleshooting Guide
???+ question "Problem: I'm observing high in vitro activity (low MICs) but poor in vivo efficacy with Octapeptin C4."
???+ question "Problem: My in vitro cytotoxicity results for Octapeptin C4 are higher than expected compared to polymyxins."
???+ question "Problem: I am not seeing activity against Serratia marcescens or Proteus spp."
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity (MIC) of Octapeptins
| Organism | This compound hydrochloride (mg/L)[1] | Octapeptin C4 (μg/mL)[2] |
| Pseudomonas aeruginosa | 6.25 | 4–8 |
| Klebsiella pneumoniae | 12.5 | 8–16 |
| Escherichia coli | 25 | - |
| Streptococcus pyogenes | 50 | - |
| Acinetobacter baumannii (polymyxin-resistant) | - | 0.5–4 |
| P. aeruginosa (polymyxin-resistant) | - | 2–32 |
| K. pneumoniae (polymyxin-resistant) | - | 4–16 |
Table 2: In Vivo Acute Toxicity Data in Mice
| Compound | Administration Route | LD50 (mg/kg) | Comparator | Comparator LD50 (mg/kg) | Reference |
| Octapeptin B5 | Intravenous | 15.46 | Polymyxin B | 6.52 | [3][1] |
| Octapeptin C2 | Intravenous | 35 | Colistin | 8.8 | [3] |
| Octapeptin C2 | Subcutaneous | 280 | Colistin | 115 | [3] |
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | CC50 (μM) | Reference |
| Octapeptin C4 | HK-2 (human kidney) | Cytotoxicity | 31 | [4] |
| Polymyxin B | HK-2 (human kidney) | Cytotoxicity | 135 | [4] |
| Octapeptin C4 | hRPTEC (primary kidney) | Cytotoxicity | 39 | [4] |
| Linear Octapeptin C4 | hRPTEC (primary kidney) | Cytotoxicity | 71 | [4] |
Table 4: Pharmacokinetic Parameters in Mice
| Compound | Administration | Dose | Key Finding | Reference |
| Octapeptin C4 | Intravenous (IV) Bolus | 10 mg/kg | High plasma protein binding (>90%) leads to poor in vivo efficacy. | [2] |
| Octapeptin C4 | Subcutaneous (SC) | 40 mg/kg | High plasma protein binding (>90%) leads to poor in vivo efficacy. | [2] |
| FADDI-118 (analogue) | - | - | Lower plasma protein binding compared to Octapeptin C4. | [2] |
Visualizations and Workflows
Mechanism of Action on Gram-Negative Bacteria
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Octapeptin C1 and Polymyxin B: A Mechanistic Deep Dive
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the re-evaluation of existing antibiotic classes and the exploration of novel compounds are paramount. This guide provides a detailed, data-supported comparison of the mechanisms of action for two critical last-resort lipopeptide antibiotics: Polymyxin B and Octapeptin C1. While structurally related, their distinct modes of action, particularly against resistant pathogens, present significant implications for clinical and research applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these complex antibiotics.
Introduction to the Lipopeptides
Polymyxin B and this compound are both non-ribosomally synthesized cyclic lipopeptides, characterized by a peptide ring and an N-terminal fatty acyl chain.[1] For decades, polymyxins have been a final line of defense against multidrug-resistant (MDR) Gram-negative bacteria.[2] However, the rise of polymyxin-resistant strains has created an urgent need for alternatives.[1] Octapeptins, discovered over 40 years ago but largely overlooked, have re-emerged as promising candidates because they demonstrate potent activity against polymyxin-resistant bacteria and do not exhibit cross-resistance.[1][3] This guide dissects the molecular interactions and cellular consequences that differentiate their bactericidal activities.
Polymyxin B: The Canonical Mechanism of Action
The bactericidal cascade of Polymyxin B is a multi-step process targeting the intricate membrane systems of Gram-negative bacteria.
-
Initial Electrostatic Binding: The primary target for Polymyxin B is the lipopolysaccharide (LPS) component of the bacterial outer membrane.[4][5] The positively charged diaminobutyric acid (Dab) residues of the antibiotic form strong electrostatic interactions with the negatively charged phosphate groups of Lipid A, the core component of LPS.[6][7] This interaction competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer.[5]
-
Outer Membrane Disruption: The displacement of these cations destabilizes the outer membrane, leading to a significant increase in its permeability.[5][8] The hydrophobic fatty acyl tail of Polymyxin B is crucial for this phase, inserting into the membrane and causing further disorganization in a detergent-like manner.[6][8] This process, often termed "self-promoted uptake," allows the antibiotic to traverse the outer membrane.[9] Recent studies have shown that this outer membrane disruption is not a passive process but requires the bacterium's own metabolic energy to be effective.[10][11][12]
-
Inner Membrane Permeabilization: Once in the periplasmic space, Polymyxin B targets the inner (cytoplasmic) membrane. It interacts with the phospholipids of the inner membrane, disrupting its integrity and creating pores or channels.[5][13] This stage of permeabilization appears to be energy-independent.[12]
-
Cell Lysis: The disruption of both membranes leads to the leakage of essential intracellular contents, dissipation of the proton motive force, and ultimately, cell death.[5][6]
Figure 1. Mechanism of Action for Polymyxin B.
This compound: A Divergent Mechanistic Pathway
While sharing the fundamental characteristic of being a membrane-targeting lipopeptide, this compound's mechanism diverges significantly, explaining its efficacy against polymyxin-resistant bacteria.
-
Alternative Lipid A Recognition: A key difference lies in the initial binding step. Polymyxin resistance often arises from the modification of Lipid A with cationic groups (e.g., phosphoethanolamine), which electrostatically repels the positively charged polymyxin.[14] Octapeptins, however, can still bind effectively to this modified Lipid A.[14] This is attributed to their increased overall hydrophobicity and a different binding conformation, which relies more on strong hydrophobic contacts in addition to electrostatic interactions.[1][14]
-
Distinct Outer Membrane Perturbation: The interaction of this compound with the outer membrane leads to a profound increase in water permeability.[14][15] Early studies noted that octapeptins cause a release of phospholipids from the outer membrane, a phenomenon not seen with Polymyxin B, suggesting a different mode of structural disruption.[3]
-
Cytoplasmic Membrane Depolarization: Similar to polymyxins, octapeptins disrupt the cytoplasmic membrane, causing depolarization and leakage of intracellular ions like potassium.[1] However, the capacity of some octapeptins to permeate the plasma membrane is less extensive than that of Polymyxin B, indicating that the lethal effect may be achieved with a different degree of membrane damage.[16]
-
Evidence from Resistance Pathways: The most compelling evidence for a distinct mechanism comes from resistance studies. Mutations conferring resistance to Octapeptin C4 in Klebsiella pneumoniae were found in genes related to phospholipid transport (mlaDF and pqiB). In contrast, polymyxin resistance in the same strain arose from mutations in known resistance-associated genes (crrB, mgrB, pmrB).[17] This lack of cross-resistance strongly supports the existence of different molecular pathways and targets.[1][17]
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 6. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance [mdpi.com]
- 7. Binding of polymyxin B to the lipid A portion of bacterial lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymyxin - Wikipedia [en.wikipedia.org]
- 9. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. Polymyxin B lethality requires energy-dependent outer membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simulations of octapeptin–outer membrane interactions reveal conformational flexibility is linked to antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
Octapeptin C1 vs. Colistin: A Comparative Analysis of Activity Against Resistant Gram-Negative Bacteria
A new front in the battle against antimicrobial resistance is emerging with the re-evaluation of octapeptins, a class of lipopeptide antibiotics structurally related to polymyxins like colistin. This guide provides a detailed comparison of the in vitro activity of octapeptin C1 (often represented by its close analogue, octapeptin C4) and colistin, with a focus on their efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens.
The rise of colistin resistance, a last-resort antibiotic, has created an urgent need for novel therapeutic agents. Octapeptins, first discovered in the 1970s, are being revisited due to their potent activity against polymyxin-resistant bacteria.[1] This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance.
Quantitative Analysis of Antimicrobial Activity
The in vitro efficacy of octapeptin C4 and colistin against a panel of Gram-negative bacteria, including polymyxin-susceptible and -resistant strains, is summarized below. Minimum Inhibitory Concentration (MIC) values are presented to quantify the potency of each compound.
Table 1: Comparative MIC Values (µg/mL) of Octapeptin C4 and Colistin
| Bacterial Species | Strain | Resistance Profile | Octapeptin C4 MIC (µg/mL) | Colistin MIC (µg/mL) |
| Klebsiella pneumoniae | ST258 (XDR) | Polymyxin-Susceptible | 8 | 0.125 |
| Klebsiella pneumoniae | ST258 (Day 20 Colistin Exposure) | Colistin-Resistant | 8 | >64 |
| Klebsiella pneumoniae | ST258 (Day 20 Octapeptin C4 Exposure) | Octapeptin C4-Resistant | 32 | 0.125 |
| Pseudomonas aeruginosa | ATCC 27853 | Polymyxin-Susceptible | 4 | 1 |
| Pseudomonas aeruginosa | Polymyxin-Resistant Isolate | Polymyxin-Resistant | 0.5-32 | 4->128 |
| Acinetobacter baumannii | Polymyxin-Susceptible Isolate | Polymyxin-Susceptible | 16 | 0.5 |
| Acinetobacter baumannii | Polymyxin-Resistant Isolate | Polymyxin-Resistant | 0.5-32 | 4->128 |
Data synthesized from multiple sources.[2][3]
Development of Resistance: A Comparative Study
A key differentiator between octapeptins and colistin is the rate at which bacteria develop resistance. In a 20-day in vitro study exposing an XDR Klebsiella pneumoniae ST258 isolate to increasing concentrations of each antibiotic, a stark contrast was observed.
Table 2: Fold-Increase in MIC After 20-Day Exposure
| Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold-Increase in MIC |
| Colistin | 0.125 | >128 | >1000 |
| Octapeptin C4 | 8 | 32 | 4 |
Data from a study on an XDR Klebsiella pneumoniae ST258 isolate.[3]
These findings suggest a significantly lower propensity for resistance development to octapeptin C4 compared to colistin under continuous drug pressure.[3] Importantly, no cross-resistance was observed between the colistin-resistant and octapeptin C4-resistant strains, indicating distinct mechanisms of action and resistance pathways.[3]
Mechanisms of Action and Resistance
The differential activity and resistance profiles of octapeptin C4 and colistin stem from their distinct interactions with the bacterial outer membrane and the subsequent resistance mechanisms that evolve.
Figure 1: Comparative Mechanisms of Action and Resistance.
Colistin's primary mechanism involves an electrostatic interaction with the lipid A moiety of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[1] Resistance to colistin commonly arises from modifications to lipid A, which reduce the net negative charge and thereby decrease the binding affinity of colistin.[3]
In contrast, while octapeptins also target the bacterial membrane, their precise mechanism is distinct and less reliant on the phosphate groups of lipid A.[1] This is supported by the fact that colistin-resistant strains with modified lipid A remain susceptible to octapeptins.[3] Resistance to octapeptin C4 has been linked to mutations in genes related to phospholipid transport, such as mlaDF and pqiB, suggesting that the mechanism of action may involve disruption of membrane homeostasis through a different pathway.[3]
Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of octapeptin C4 and colistin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antimicrobial Exposure: Add octapeptin C4 or colistin at a predetermined concentration (e.g., 4x MIC) to the bacterial suspension. A growth control tube without any antibiotic is also included.
-
Sampling and Plating: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Colony Counting: Plate a defined volume of each dilution onto an appropriate agar medium. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Conclusion
The available experimental data strongly suggest that this compound, and its analogue octapeptin C4, represent a promising alternative to colistin for the treatment of infections caused by MDR and XDR Gram-negative bacteria. The key advantages of octapeptins include:
-
Potent activity against colistin-resistant strains: Octapeptins retain their efficacy against bacteria that have developed resistance to colistin through lipid A modifications.
-
Lack of cross-resistance: The distinct mechanisms of action and resistance mean that the development of resistance to one compound does not confer resistance to the other.
-
Lower propensity for resistance development: In vitro studies indicate that bacteria develop resistance to octapeptins at a significantly lower rate than to colistin.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of octapeptins. However, the existing evidence positions them as a valuable class of antibiotics in the ongoing effort to combat antimicrobial resistance.
References
- 1. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
The Lack of Cross-Resistance Between Octapeptin C1 and Polymyxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, compelling the re-evaluation of last-resort antibiotics like polymyxins. However, the emergence of polymyxin resistance necessitates the development of novel therapeutic agents that can circumvent these resistance mechanisms. Octapeptins, a class of cyclic lipopeptide antibiotics structurally related to polymyxins, have garnered renewed interest due to their potent activity against polymyxin-resistant pathogens.[1][2] This guide provides a detailed comparison of Octapeptin C1 and polymyxins, focusing on the compelling evidence for the lack of cross-resistance between these two antibiotic classes, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence strongly indicates a lack of cross-resistance between this compound and polymyxins.[3] This phenomenon is primarily attributed to their distinct modes of action and the different bacterial resistance pathways that develop in response to each antibiotic.[3][4] this compound demonstrates significant efficacy against a range of polymyxin-resistant Gram-negative bacteria, making it a promising candidate for combating infections caused by these challenging pathogens.[5][6]
In Vitro Activity: A Quantitative Comparison
The in vitro activity of this compound and polymyxins against both polymyxin-susceptible and polymyxin-resistant Gram-negative bacteria has been evaluated using minimum inhibitory concentration (MIC) assays. The data consistently shows that this compound retains potent activity against strains that have developed high-level resistance to polymyxins.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Octapeptin C4 and Polymyxin B
| Organism | Strain Type | Octapeptin C4 MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Pseudomonas aeruginosa | Polymyxin-Susceptible | 4 - 16 | 0.25 - 1 |
| Pseudomonas aeruginosa | Polymyxin-Resistant | 0.5 - 32 | 4 - 128 |
| Acinetobacter baumannii | Polymyxin-Resistant | 0.5 - 32 | 4 - 128 |
| Klebsiella pneumoniae | Polymyxin-Susceptible | 4 - 16 | 0.25 - 1 |
| Klebsiella pneumoniae | Polymyxin-Resistant | 0.5 - 32 | 4 - 128 |
Data compiled from multiple sources, including[1].
In a study investigating the acquisition of resistance, an extensively drug-resistant (XDR) Klebsiella pneumoniae isolate exposed to polymyxins for 20 days exhibited a 1000-fold increase in MIC. In contrast, the same isolate exposed to Octapeptin C4 showed only a 4-fold increase in MIC, and no cross-resistance was observed between the polymyxin- and octapeptin-resistant strains.[3][7][8]
Time-Kill Kinetics: Bactericidal Activity Against Resistant Strains
Time-kill assays provide insights into the bactericidal or bacteriostatic effects of an antimicrobial agent over time. Studies comparing Octapeptin C4 and polymyxin B against polymyxin-resistant Pseudomonas aeruginosa demonstrate the superior and sustained killing activity of Octapeptin C4.
Table 2: Time-Kill Kinetics of Octapeptin C4 vs. Polymyxin B against Polymyxin-Resistant P. aeruginosa
| Time (hours) | Octapeptin C4 (32 µg/mL) - Log10 CFU/mL Reduction | Polymyxin B (32 µg/mL) - Log10 CFU/mL Reduction |
| 0.5 | ~6 | No significant reduction |
| 1 | ~6 | ~6 |
| 4 | ~6 | ~6 (followed by regrowth) |
| 6 | ~6 | Regrowth observed |
| 24 | ~5 (final reduction) | ~3 (final reduction) |
Data adapted from a study on a polymyxin-resistant P. aeruginosa strain FADDI-PA070.[9]
These results highlight that while a high concentration of polymyxin B can initially kill the resistant bacteria, regrowth occurs relatively quickly. In contrast, Octapeptin C4 achieves a rapid and more sustained reduction in bacterial load.[9]
Mechanisms of Action and Resistance: The Basis for Lack of Cross-Resistance
The differential activity of this compound and polymyxins against polymyxin-resistant strains stems from their distinct molecular interactions with the bacterial outer membrane and the subsequent resistance mechanisms that bacteria evolve.
Polymyxins primarily interact with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[9][10] This interaction disrupts the membrane, leading to cell death. Resistance to polymyxins most commonly arises from modifications of lipid A, which reduce the net negative charge and thereby decrease the binding affinity of the positively charged polymyxin molecules.[11]
Octapeptins also interact with the bacterial outer membrane, but their mode of action appears to be less dependent on the specific structure of lipid A that is targeted by polymyxins.[6] This is supported by the fact that octapeptins are active against bacteria with various lipid A modifications that confer polymyxin resistance.[6] Furthermore, resistance to Octapeptin C4 has been shown to arise from mutations in genes related to phospholipid transport, such as mlaDF and pqiB, leading to alterations in the abundance of hydroxymyristate and palmitoylate in lipid A, rather than the charge-altering modifications seen in polymyxin resistance.[3][4]
Caption: Differential mechanisms of action and resistance for polymyxins and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution
Antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from an agar plate culture.
-
Inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35°C ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Use 96-well microtiter plates.
-
Prepare serial two-fold dilutions of this compound and the polymyxin comparator in CAMHB.
-
The final volume in each well should be 100 µL after adding the inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the diluted bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Time-Kill Assay
Time-kill assays are performed to assess the rate and extent of bactericidal activity.
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare test tubes with CAMHB containing the desired concentrations of the antimicrobial agents (e.g., 1x, 4x, 8x MIC). Include a growth control tube without any antibiotic.
-
-
Execution:
-
Inoculate the tubes with the bacterial suspension.
-
Incubate the tubes at 35°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Caption: Experimental workflow for assessing cross-resistance between antimicrobials.
Conclusion
The available experimental data unequivocally demonstrates a lack of cross-resistance between this compound and polymyxins. This is a crucial finding in the quest for new antibiotics to combat MDR Gram-negative infections. The distinct mechanisms of action and resistance pathways of octapeptins and polymyxins provide a solid rationale for this observation. The potent in vitro activity of this compound against polymyxin-resistant isolates, coupled with its favorable resistance development profile, positions it as a highly promising therapeutic candidate that warrants further investigation and clinical development.
References
- 1. Mechanisms of bactericidal action and resistance of polymyxins for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple model for the study of Pseudomonas aeruginosa infections in leukopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymyxin - Wikipedia [en.wikipedia.org]
- 10. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Octapeptin C1 Against NDM-1 Producing Bacteria: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The rise of New Delhi Metallo-beta-lactamase-1 (NDM-1) producing bacteria poses a significant threat to global health, rendering many last-resort antibiotics ineffective. This guide provides a comparative analysis of the efficacy of Octapeptin C1, a promising lipopeptide antibiotic, against these multidrug-resistant pathogens. We present a compilation of experimental data, detailed methodologies, and visual representations of the underlying mechanisms to aid in the evaluation and potential development of this compound.
I. Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Octapeptin C4 (a representative of the Octapeptin C class) and other comparator antibiotics against various NDM-1 producing Gram-negative bacteria. The data has been compiled from multiple in vitro studies. It is important to note that variations in experimental conditions and bacterial strains may exist between studies.
Table 1: MICs (µg/mL) against NDM-1 Producing Klebsiella pneumoniae
| Antibiotic | MIC Range | MIC50 | MIC90 |
| Octapeptin C4 | 4 - 16[1] | - | - |
| Colistin | 0.5 - >128[2][3] | - | - |
| Meropenem | 16 - >256[3][4] | - | - |
| Gentamicin | >512[3] | - | - |
| Tigecycline | 0.25 - 4[5] | - | - |
Table 2: MICs (µg/mL) against NDM-1 Producing Escherichia coli
| Antibiotic | MIC Range | MIC50 | MIC90 |
| Octapeptin C4 | 4 - 8[5] | - | - |
| Colistin | 0.38[5] | - | - |
| Meropenem | >32[6] | - | - |
| Tigecycline | 0.25 - 0.38[5] | - | - |
Table 3: MICs (µg/mL) against NDM-1 Producing Acinetobacter baumannii
| Antibiotic | MIC Range | MIC50 | MIC90 |
| Octapeptin C4 | 4 - 16[1] | - | - |
| Colistin | - | - | - |
| Meropenem | >32[7] | - | - |
Note: A hyphen (-) indicates that the data was not available in the referenced studies.
II. Experimental Protocols
The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against NDM-1 producing bacteria, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Bacterial Strains: NDM-1 producing isolates of Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound, colistin, meropenem, gentamicin, and tigecycline prepared according to the manufacturer's instructions.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Bacterial isolates are subcultured on appropriate agar plates and incubated at 37°C for 18-24 hours.
-
Several colonies are used to inoculate a tube of CAMHB.
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
The bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
A serial two-fold dilution of each antibiotic is prepared in CAMHB in the 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
III. Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the resistance mechanism conferred by the NDM-1 enzyme.
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
Caption: Mechanism of resistance conferred by the NDM-1 enzyme.
Caption: Workflow for Broth Microdilution MIC Assay.
IV. Discussion
The available data indicates that Octapeptin C4 demonstrates significant in vitro activity against NDM-1 producing Gram-negative bacteria, including strains resistant to last-resort antibiotics like colistin and carbapenems.[1][5] While the MIC values for Octapeptin C4 are generally higher than those of some other antibiotics against susceptible strains, its efficacy against highly resistant isolates makes it a valuable candidate for further investigation.
The mechanism of action of octapeptins involves the disruption of the bacterial outer membrane by interacting with lipopolysaccharide (LPS), a mechanism distinct from that of beta-lactam antibiotics which are inactivated by the NDM-1 enzyme.[8] This different mode of action is a key advantage, as it is not affected by the presence of the NDM-1 enzyme.
Further research is warranted to expand the comparative dataset of this compound against a wider range of NDM-1 producing clinical isolates. In vivo studies are also crucial to validate the in vitro efficacy and to assess the pharmacokinetic and pharmacodynamic properties of this promising antibiotic.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing [bio-protocol.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Differences in Colistin-resistant Acinetobacter baumannii Clinical Isolates Between Patients With and Without Prior Colistin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Octapeptin C1 Analogues
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria presents a formidable challenge to global health.[1] Octapeptins, a class of cyclic lipopeptide antibiotics discovered in the 1970s, have been "rediscovered" as promising leads due to their potent activity against these problematic pathogens, including strains resistant to last-resort antibiotics like colistin.[1][2] Unlike the structurally similar polymyxins, octapeptins often exhibit a broader spectrum of activity and a different mechanism of action, making them prime candidates for the development of new therapeutics.[3][4]
This guide provides a detailed comparison of Octapeptin C1 analogues, focusing on their structure-activity relationships. We present quantitative data from key studies, outline experimental protocols, and visualize the logical relationships in SAR exploration.
Core Structure and Key Modifications
This compound is a cyclic lipooctapeptide characterized by a heptapeptide core, a short linear peptide segment, and an N-terminal fatty acyl tail.[5] SAR studies primarily focus on modifying three key regions to enhance antimicrobial potency, broaden the spectrum of activity, and reduce toxicity:
-
The N-Terminal Fatty Acyl Chain: Variations in length, branching, and hydroxylation of this lipid tail significantly influence the molecule's hydrophobicity and interaction with the bacterial membrane.
-
The Peptide Ring: Substitutions of specific amino acid residues within the cyclic structure can modulate activity, spectrum, and toxicity.
-
The Overall Charge: The number of cationic diaminobutyric acid (Dab) residues affects the initial electrostatic interaction with the negatively charged bacterial outer membrane.[3]
Comparative Antimicrobial Activity of Octapeptin Analogues
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of key octapeptin analogues against a panel of Gram-negative and Gram-positive bacteria, including polymyxin-resistant strains. Data is compared with the natural product Octapeptin C4 and the last-resort antibiotic Polymyxin B.
Table 1: Comparative MICs (μg/mL) of Octapeptin Analogues
| Compound | N-Terminal Acyl Chain | P. aeruginosa (Polymyxin-S) | P. aeruginosa (Polymyxin-R) | A. baumannii (Polymyxin-R) | K. pneumoniae (Polymyxin-R) | S. aureus |
|---|---|---|---|---|---|---|
| Polymyxin B | 6-methyloctanoyl | 0.5 - 1 | 4 - >128 | 4 - 64 | 4 - 128 | >128 |
| Octapeptin C4 | 3-(R)-hydroxy-8-methyldecanoyl | 4 - 8 | 2 - 16 | 4 - 16 | 1 - 8 | 8 |
| FADDI-115 | Decanoyl (C10) | 4 | 4 | 4 | 4 | 4 |
| FADDI-116 | 3-(R)-hydroxydecanoyl | 4 | 4 | 8 | 4 | 4 |
| FADDI-117 | 3-(R)-hydroxyoctanoyl | 8 | 8 | 16 | 8 | 8 |
| FADDI-118 | Heptanoyl (C7) | 8 | 8 | 16 | 8 | 8 |
Data synthesized from Velkov et al., 2018.[4][6]
Key SAR Insights from MIC Data:
-
Fatty Acyl Chain: The hydroxyl group on the fatty acyl chain appears to be dispensable for potent antimicrobial activity. For instance, FADDI-115, with a simple decanoyl (C10) chain, retains excellent activity against polymyxin-resistant strains, comparable to the natural Octapeptin C4.[6]
-
Hydrophobicity: Altering the length of the fatty acyl chain impacts activity. While a C10 chain (FADDI-115) is effective, shorter chains like C7 (FADDI-118) lead to a slight reduction in potency.[6] Increased hydrophobicity in analogues has been linked to an increase in activity against Gram-positive bacteria.[1]
-
Superiority over Polymyxins: Notably, all tested octapeptin analogues maintain significant activity against polymyxin-resistant strains of P. aeruginosa, A. baumannii, and K. pneumoniae, against which Polymyxin B is largely ineffective.[4]
Hemolytic Activity: A Measure of Toxicity
A critical aspect of antibiotic development is ensuring selectivity for bacterial cells over host cells. Hemolytic activity assays are used to assess the membrane-disrupting potential of compounds against red blood cells, serving as a proxy for general cytotoxicity.
Table 2: Comparative Hemolytic Activity
| Compound | Hemolysis at 100 μg/mL |
|---|---|
| Polymyxin B | < 5% |
| Octapeptin C4 | < 5% |
| FADDI-115 | < 5% |
| FADDI-116 | < 5% |
| FADDI-117 | < 5% |
| FADDI-118 | < 5% |
Data synthesized from Velkov et al., 2018.[6][7]
Key SAR Insights from Hemolysis Data:
The synthesized this compound analogues, much like the natural octapeptins and Polymyxin B, demonstrate low hemolytic activity, indicating a favorable preliminary safety profile.[7] This suggests that the structural modifications made to the fatty acyl chain did not significantly increase toxicity towards mammalian cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies.
A. Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined using the broth microdilution method.
-
Preparation: A two-fold serial dilution of each octapeptin analogue is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
B. Hemolysis Assay Protocol
This assay quantifies the ability of a compound to lyse red blood cells (RBCs).[8]
-
RBC Preparation: Human red blood cells are washed three times with phosphate-buffered saline (PBS) via centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.[9]
-
Incubation: 100 µL of the RBC suspension is added to 100 µL of each octapeptin analogue at various concentrations in a 96-well plate. A positive control (e.g., 1% Triton X-100 for 100% lysis) and a negative control (PBS) are included.
-
Reaction: The plate is incubated at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet intact RBCs and cell debris.
-
Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.
-
Calculation: Percent hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing SAR Workflows and Mechanisms
Graphviz diagrams help illustrate the logical flow of research and the proposed mechanisms of action.
Caption: Workflow for SAR studies of this compound analogues.
Caption: Proposed mechanism of Octapeptin interaction with bacterial membranes.
Conclusion
Structure-activity relationship studies of this compound analogues have revealed critical insights for designing novel antibiotics against drug-resistant Gram-negative bacteria. Key findings indicate that the N-terminal 3-hydroxyl group is dispensable, and modifications to the length and nature of the fatty acyl tail can fine-tune the antimicrobial activity and spectrum.[6] The synthesized analogues consistently demonstrate potent activity against polymyxin-resistant pathogens while maintaining a low propensity for hemolysis, highlighting their therapeutic potential.[4][6] These studies underscore that the octapeptin scaffold is a highly promising and malleable platform for developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forgotten Antibiotic Octapeptin Offers Hope against Drug Resistant Bacteria | Sci.News [sci.news]
- 3. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. This compound | C50H87N13O10 | CID 3042226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Octapeptin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Octapeptin C1, a member of the cyclic lipopeptide class of antibiotics, has emerged as a promising candidate against these challenging pathogens, particularly those resistant to last-resort polymyxin antibiotics.[1][2] While this compound demonstrates potent stand-alone activity, its true therapeutic potential may lie in synergistic combinations with other antibiotic classes. This guide provides a comparative overview of potential synergistic pairings for this compound, based on evidence from the structurally related polymyxin class of antibiotics, and outlines the experimental protocols necessary to validate these combinations.
The Promise of Synergy: Enhancing Efficacy and Combating Resistance
The primary mechanism of action for octapeptins involves binding to bacterial phospholipids, leading to the disruption of the outer membrane's structural integrity.[1] This membrane perturbation can facilitate the entry of other antibiotics that might otherwise be impeded by the formidable Gram-negative outer membrane, thus creating a synergistic effect. Combining antibiotics can lead to a broader spectrum of activity, a reduced likelihood of resistance development, and the potential for lower, less toxic doses of individual agents.[3]
Potential Synergistic Combinations with this compound
While direct synergistic data for this compound is currently limited, extensive research on polymyxins provides a strong basis for predicting potentially effective combinations. The following tables summarize the observed synergistic effects of polymyxins with various antibiotic classes against key Gram-negative pathogens. These combinations represent promising avenues for investigation with this compound.
Table 1: Potential Synergy Against Pseudomonas aeruginosa
| Antibiotic Class | Specific Agent(s) | Observed Effect with Polymyxins | Citation(s) |
| β-Lactams | Piperacillin, Ceftazidime, Meropenem | Synergy reported in 20-50% of isolates.[4] The combination of a β-lactam with an aminoglycoside also shows high synergy rates. | [4][5] |
| Aminoglycosides | Amikacin, Tobramycin | Combination with β-lactams shows significant synergy.[5][6] Tobramycin, in particular, demonstrates potent synergy by enhancing outer membrane permeabilization.[7] | [5][6][7] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Synergy has been observed, especially against strains resistant to one or both agents.[8] | [8] |
| Tetracyclines | Minocycline | A cyclic peptide was shown to have specific synergy with tetracyclines, reducing the MIC up to 16-fold. | [9] |
Table 2: Potential Synergy Against Acinetobacter baumannii
| Antibiotic Class | Specific Agent(s) | Observed Effect with Polymyxins | Citation(s) |
| Carbapenems | Imipenem, Meropenem | High rates of synergy observed, particularly with colistin against carbapenem-resistant isolates.[10] | [10] |
| Rifamycins | Rifampicin | Synergistic effects have been noted in combination with polymyxins.[10] | [10] |
| Glycopeptides | Vancomycin | While typically not effective against Gram-negative bacteria, synergy with membrane-active agents is being explored. |
Table 3: Potential Synergy Against Klebsiella pneumoniae
| Antibiotic Class | Specific Agent(s) | Observed Effect with Polymyxins | Citation(s) |
| Carbapenems | Meropenem, Imipenem | High synergy rates are reported for colistin-meropenem combinations against carbapenem-resistant strains.[10][11] | [10][11] |
| Tetracyclines | Tigecycline | The combination of imipenem and tigecycline has been identified as a highly effective synergistic pairing.[11] | [11] |
| Fluoroquinolones | Levofloxacin | Limited synergy has been observed in some studies.[11] | [11] |
Experimental Protocols for Synergy Testing
Validating the synergistic potential of this compound combinations requires rigorous in vitro testing. The two most common methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antibiotic are made along the y-axis. Include wells with each antibiotic alone as controls.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Protocol:
-
Preparation of Cultures: Grow the test organism to the logarithmic phase and dilute to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Exposure to Antibiotics: Add this compound and the partner antibiotic at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both alone and in combination, to the bacterial cultures. Include a growth control without antibiotics.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of these experimental processes and the underlying mechanisms of synergy, the following diagrams are provided.
References
- 1. In Vitro Activity of Peptide Antibiotics in Combination With Other Antimicrobials on Extensively Drug-Resistant Acinetobacter baumannii in the Planktonic and Biofilm Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria | Upsala Journal of Medical Sciences [ujms.net]
- 4. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of antibiotic combinations against clincal isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro potentiation of tetracyclines in Pseudomonas aeruginosa by RW01, a new cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of antibiotic synergy for carbapenem-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Octapeptin C1's Preclinical Promise: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of Octapeptin C1 against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on its performance relative to established last-line antibiotics such as polymyxin B and colistin. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from the closely related and well-studied analogue, Octapeptin C4, as a representative for the octapeptin class.
Octapeptins are a class of lipopeptide antibiotics that have garnered renewed interest due to their potent activity against MDR Gram-negative pathogens, including strains resistant to polymyxins.[1] Preclinical studies in various animal models of infection have demonstrated the potential of octapeptins as a valuable addition to the antibiotic arsenal. This guide summarizes the key findings from these studies, presenting comparative efficacy data, detailed experimental protocols, and visualizations of experimental workflows.
Comparative Efficacy in Murine Infection Models
In preclinical evaluations, octapeptins have been assessed in various murine infection models, primarily the neutropenic thigh and sepsis models, to determine their in vivo efficacy against critical Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. These studies often compare the performance of octapeptins against standard-of-care antibiotics like polymyxin B and colistin.
Bacterial Load Reduction
A key metric for assessing antibiotic efficacy in these models is the reduction in bacterial load in infected tissues (e.g., thigh, lung, spleen) or blood, typically measured in colony-forming units (CFU) per gram of tissue or milliliter of blood. The following tables summarize the available comparative data for Octapeptin C4, polymyxin B, and colistin.
| Compound | Infection Model | Bacterial Strain | Dosage | Change in Bacterial Load (log10 CFU/g or mL) | Reference |
| Octapeptin C4 | Neutropenic Thigh | P. aeruginosa (Polymyxin-Susceptible) | 40 mg/kg | Approx. 50% less effective than Polymyxin B | [2] |
| Polymyxin B | Neutropenic Thigh | P. aeruginosa (Polymyxin-Susceptible) | 20 mg/kg | - | [2] |
| Octapeptin C4 | Neutropenic Thigh | P. aeruginosa (Polymyxin-Resistant) | 40 mg/kg | Significantly greater reduction than Polymyxin B | [2] |
| Polymyxin B | Neutropenic Thigh | P. aeruginosa (Polymyxin-Resistant) | 20 mg/kg | - | [2] |
| Colistin | Pneumonia | A. baumannii (Multidrug-Resistant) | 5 mg/kg | -2.39 | [3][4] |
| Compound | Infection Model | Bacterial Strain | Survival Rate (%) | Reference |
| Octapeptin Analogue | Sepsis | P. aeruginosa (Polymyxin-Resistant) | Higher than Polymyxin B | [5] |
| Polymyxin B | Sepsis | P. aeruginosa (Polymyxin-Resistant) | - | [5] |
| Colistin | Pneumonia | A. baumannii (Multidrug-Resistant) | 62.5% (vs 46.6% in controls) | [4] |
Pharmacokinetic and Toxicological Profile
Beyond efficacy, the pharmacokinetic (PK) and toxicological profiles of a novel antibiotic are critical for its clinical potential. Studies have indicated that octapeptins may possess a more favorable safety profile compared to polymyxins, particularly concerning nephrotoxicity.[5]
| Parameter | Octapeptin C4 | Polymyxin B | Reference |
| Half-life (t½) in mice | 6.6 hours | 3.6 hours | [2] |
| Clearance in mice | 4.1 mL/min/kg | 7.3 mL/min/kg | [2] |
| Plasma Protein Binding | >90% | ~56% | [2] |
| Nephrotoxicity | Lower potential compared to Polymyxin B | Higher potential | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the murine neutropenic thigh and sepsis infection models used in the evaluation of novel antibiotics.
Murine Neutropenic Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[6][7][8]
1. Induction of Neutropenia:
-
Mice (e.g., specific pathogen-free ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[6][7]
-
A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[7][9]
2. Infection:
-
A logarithmic-phase culture of the target bacterium (e.g., P. aeruginosa) is prepared and diluted to the desired concentration (e.g., 10^6 to 10^7 CFU/mL).
-
0.1 mL of the bacterial suspension is injected into the thigh muscle of each mouse.
3. Treatment:
-
The test compound (e.g., this compound) and comparator antibiotics are administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time post-infection (e.g., 2 hours).
4. Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized.
-
The infected thigh muscle is excised, homogenized in sterile saline, and serially diluted.
-
Dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/gram of tissue).
Murine Sepsis Model
The sepsis model is used to evaluate the efficacy of antibiotics against systemic infections.[10][11]
1. Induction of Sepsis:
-
A bacterial suspension is injected intraperitoneally to induce peritonitis and subsequent sepsis.[10]
-
The inoculum concentration is adjusted to cause a lethal infection in a specified timeframe in untreated control animals.
2. Treatment:
-
Antibiotic therapy is initiated at a specific time point after the induction of sepsis.
3. Efficacy Assessment:
-
The primary endpoint is typically survival over a set period (e.g., 7 days).
-
Secondary endpoints can include the determination of bacterial load in blood and various organs (spleen, liver, lungs) at specific time points.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for the murine neutropenic thigh and sepsis infection models.
Caption: Workflow of the murine neutropenic thigh infection model.
Caption: Workflow of the murine sepsis infection model.
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Forgotten Antibiotic Octapeptin Offers Hope against Drug Resistant Bacteria | Sci.News [sci.news]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. criver.com [criver.com]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nephrotoxicity of Octapeptin C1 and Polymyxins
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria has led to the renewed clinical use of polymyxins, a class of antibiotics that includes polymyxin B and colistin. However, their significant nephrotoxicity remains a major dose-limiting factor. This has spurred the search for safer alternatives, with octapeptins, a structurally related class of lipopeptide antibiotics, emerging as promising candidates. This guide provides an objective comparison of the nephrotoxicity of Octapeptin C1 (using the closely related Octapeptin C4 as a primary surrogate due to the availability of comparative data) and polymyxins, supported by available experimental data and detailed methodologies.
Executive Summary
Available preclinical data suggests that octapeptins may possess a superior renal safety profile compared to polymyxins. In vitro studies using human kidney cells have demonstrated lower cytotoxicity for octapeptins. Furthermore, in vivo animal models indicate that polymyxins induce significant kidney damage, while octapeptins appear to be better tolerated at comparable doses. The well-documented mechanisms of polymyxin-induced nephrotoxicity involve direct tubular injury mediated by oxidative stress and apoptosis. In contrast, the specific signaling pathways associated with octapeptin nephrotoxicity, if any, are yet to be fully elucidated.
In Vitro Cytotoxicity
Direct comparisons of the cytotoxic effects of octapeptins and polymyxins on kidney cells are crucial for preliminary safety assessments.
| Compound | Cell Line | Assay | Endpoint (CC50/EC50) | Reference |
| Octapeptin C4 | HK-2 (Human Kidney 2) | Cytotoxicity Assay | 31 µM | [1] |
| hRPTEC (primary Human Renal Proximal Tubule Epithelial Cells) | Cytotoxicity Assay | 39 µM | [1] | |
| Polymyxin B | HK-2 (Human Kidney 2) | Cytotoxicity Assay | 135 µM | [1] |
| HK-2 (Human Kidney 2) | Apoptosis Assay | EC50: 0.35 mM (after 16h) | [2] | |
| NRK-52E (Rat Kidney Proximal Tubular Cells) | Apoptosis Assay | EC50: 1.05 mM (after 24h) | [2] |
Note: A lower CC50/EC50 value indicates higher cytotoxicity.
One study revealed that Octapeptin C4 exhibited four-fold greater cytotoxicity than polymyxin B against the HK-2 human kidney cell line, with CC50 values of 31 µM and 135 µM, respectively[1]. A similar level of toxicity for Octapeptin C4 was observed in primary human renal proximal tubule epithelial cells (hRPTEC)[1].
In Vivo Nephrotoxicity
Animal models provide essential data on the physiological effects of these compounds on kidney function and structure.
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Octapeptin C4 | Mouse | Not specified | Histopathological examination of kidney sections showed no signs of damage. | [3] |
| Polymyxin B | Mouse | 40 mg/kg (subcutaneous) | Showed acute toxic effects. Histopathology revealed damaged tubules and severe lesions. | [3] |
| Polymyxin B | Rat | 18 mg/kg/day (subcutaneous) for 5 days | Significant increase in serum creatinine and BUN. Histopathology showed exfoliated and necrotic renal tubular cells. | [4] |
While direct in vivo comparative studies with quantitative kidney injury markers for this compound are limited, a study on Octapeptin C4 in mice showed no histopathological kidney damage at doses where polymyxin B caused severe lesions and acute toxicity[3]. Studies on polymyxin B in rats have consistently demonstrated significant nephrotoxicity, characterized by elevated serum creatinine and blood urea nitrogen (BUN), as well as acute tubular necrosis upon histological examination[4].
Experimental Protocols
In Vivo Polymyxin B-Induced Nephrotoxicity Model in Rats
This protocol is based on established methods for inducing and assessing polymyxin B-induced kidney injury in a rat model[4][5].
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 200-250 g.
2. Dosing and Administration:
-
Drug: Polymyxin B sulfate.
-
Dose: 18 mg/kg/day.
-
Route: Subcutaneous injection.
-
Frequency: Once daily (q24h) or divided into two doses (9 mg/kg q12h).
-
Duration: 5 consecutive days.
3. Sample Collection:
-
Blood: Collected from the tail vein at baseline (0h) and at regular intervals (e.g., 24, 48, 72, 96 hours) after the first dose for measurement of serum creatinine and BUN.
-
Urine: 24-hour urine samples are collected using metabolic cages for the measurement of kidney injury biomarkers like KIM-1.
4. Biomarker Analysis:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measured using standard automated clinical chemistry analyzers.
-
Kidney Injury Molecule-1 (KIM-1): Urinary KIM-1 levels are quantified using a commercially available ELISA kit for rat KIM-1. The assay is typically a sandwich ELISA performed in a 96-well plate format.
5. Histopathological Analysis:
-
At the end of the study, rats are euthanized, and kidneys are harvested.
-
The kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
The stained sections are examined under a light microscope for evidence of renal injury, such as tubular necrosis, cast formation, and inflammatory cell infiltration.
Signaling Pathways in Polymyxin-Induced Nephrotoxicity
The mechanisms underlying polymyxin-induced kidney injury have been extensively studied and are known to involve the induction of apoptosis in renal proximal tubular cells through multiple signaling cascades.
Polymyxins accumulate in the proximal tubule cells, a process mediated by the endocytic receptor megalin[6]. This intracellular accumulation triggers a cascade of events leading to apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[7][8].
Extrinsic Pathway: Polymyxin exposure leads to the upregulation of Fas ligand (FasL), which binds to its receptor Fas on the cell surface. This interaction activates caspase-8, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death[6].
Intrinsic Pathway: Polymyxins also induce mitochondrial damage, characterized by a loss of mitochondrial membrane potential and increased production of mitochondrial superoxide[8]. This leads to the release of cytochrome c, which activates caspase-9 and subsequently caspase-3[7].
Oxidative Stress: The generation of reactive oxygen species (ROS) is a key event in polymyxin-induced nephrotoxicity, contributing to both mitochondrial dysfunction and the activation of apoptotic pathways[6].
As of the current literature, specific signaling pathways for octapeptin-induced nephrotoxicity have not been described.
Conclusion
The available preclinical evidence suggests a potential nephrotoxicity advantage of octapeptins over polymyxins. While in vitro data for Octapeptin C4 indicates higher cytotoxicity compared to polymyxin B in one study, in vivo findings point towards a better safety profile for octapeptins. The well-defined mechanisms of polymyxin nephrotoxicity provide a clear target for the development of adjunctive therapies to mitigate this adverse effect. Further head-to-head in vivo studies with comprehensive biomarker analysis are warranted to definitively establish the comparative renal safety of this compound and to elucidate its potential mechanisms of toxicity. This information will be critical for the continued development of octapeptins as a new class of antibiotics to combat multidrug-resistant infections.
References
- 1. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of polymyxin B-induced nephrotoxicity: implications for dosing regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. Effect of Different Dosage Frequency of Polymyxin B on Rat Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Different Dosage Frequency of Polymyxin B on Rat Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Development of Resistance to Octapeptin C1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. With the efficacy of last-resort antibiotics like polymyxins dwindling due to increasing resistance, the need for novel therapeutic agents is critical. Octapeptins, a class of lipopeptide antibiotics structurally related to polymyxins, have emerged as promising candidates due to their potent activity against polymyxin-resistant pathogens.[1][2] This guide provides a comparative assessment of the development of resistance to Octapeptin C1 and its analogs, juxtaposed with the well-documented resistance pathways of polymyxins.
Executive Summary
Experimental evidence strongly suggests that the development of resistance to octapeptins, specifically the closely related analog Octapeptin C4, occurs at a significantly lower frequency and through distinct molecular pathways compared to polymyxins. In vitro studies demonstrate a substantially lower increase in the minimum inhibitory concentration (MIC) for Octapeptin C4 over extended exposure periods.[3][4][5] Crucially, there is no cross-resistance observed between octapeptins and polymyxins, indicating a different mechanism of action and resistance.[3][6] While polymyxin resistance is primarily driven by modifications of the lipid A moiety of lipopolysaccharide (LPS), leading to a reduced net negative charge of the bacterial outer membrane, octapeptin resistance appears to be associated with mutations in genes related to phospholipid transport.[3][4][7]
Comparative Analysis of Resistance Development
A pivotal study comparing the in vitro evolution of resistance in an extensively drug-resistant (XDR) Klebsiella pneumoniae isolate exposed to polymyxins (colistin and polymyxin B) and Octapeptin C4 revealed striking differences in the rate and mechanism of resistance development.
Quantitative Data on Resistance Development
The following table summarizes the fold-increase in the Minimum Inhibitory Concentration (MIC) of K. pneumoniae after 20 days of continuous exposure to sub-lethal concentrations of the respective antibiotics in a serial passage experiment.
| Antibiotic | Fold-Increase in MIC after 20 Days |
| Polymyxin B | ~1000-fold |
| Colistin | ~1000-fold |
| Octapeptin C4 | 4-fold |
Data sourced from a study on an XDR Klebsiella pneumoniae ST258 isolate.[3][4][5]
Mechanisms of Resistance
The genetic and molecular bases for resistance to polymyxins and Octapeptin C4 are fundamentally different, underscoring the unique properties of the octapeptin class.
Polymyxin Resistance
Resistance to polymyxins in Gram-negative bacteria is predominantly achieved through the modification of lipid A, the anchor of LPS in the outer membrane. This modification reduces the electrostatic affinity between the cationic polymyxin molecule and the bacterial cell surface. The key signaling pathway involved is the PhoP-PhoQ and PmrA-PmrB two-component systems.[8]
Figure 1: Polymyxin Resistance Signaling Pathway.
Octapeptin C4 Resistance
In contrast, resistance to Octapeptin C4 is not associated with the PhoP-PhoQ or PmrA-PmrB pathways. Instead, mutations have been identified in genes related to the maintenance of lipid asymmetry in the bacterial envelope, specifically the Mla (Maintenance of lipid asymmetry) pathway.[3][4][9] Mutations in mlaD and mlaF, components of an ABC transporter system involved in phospholipid transport, as well as in pqiB, have been linked to reduced susceptibility to Octapeptin C4.[3][4][9] This suggests a distinct mechanism of action for octapeptins that is dependent on the integrity of phospholipid trafficking.
Figure 2: Octapeptin C4 Resistance Mechanism.
Experimental Protocols
The assessment of resistance development is crucial for the preclinical evaluation of new antibiotics. The following are detailed methodologies for key experiments cited in the comparison of this compound and polymyxins.
Serial Passage Experiment for Resistance Induction
This method is used to simulate the long-term exposure of bacteria to an antibiotic and select for resistant mutants.
-
Preparation of Bacterial Inoculum: A single colony of the test organism (e.g., K. pneumoniae) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight to obtain a log-phase culture.
-
MIC Determination (Day 0): The initial Minimum Inhibitory Concentration (MIC) of the antibiotic against the starting bacterial culture is determined using a standard broth microdilution method.
-
Serial Passages:
-
A series of tubes or a 96-well plate is prepared with two-fold serial dilutions of the antibiotic in broth.
-
The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated for 18-24 hours at 37°C.
-
The following day, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
An aliquot of the bacterial culture from the well containing the highest concentration of the antibiotic that permits growth (sub-MIC) is used to inoculate a fresh set of serial dilutions.
-
This process is repeated daily for a defined period (e.g., 20 days).[3][4]
-
-
Stability of Resistance: After the final passage, the resistant bacteria are cultured on antibiotic-free agar for several days to ensure the stability of the acquired resistance. The MIC is then re-determined.
Figure 3: Serial Passage Experimental Workflow.
Lipid A Analysis by Mass Spectrometry
Analysis of the lipid A structure is essential to understand the molecular basis of polymyxin resistance.
-
Lipid A Extraction:
-
Bacterial cells are harvested by centrifugation.
-
Lipopolysaccharide (LPS) is extracted from the cell pellet using methods such as the hot phenol-water extraction.
-
The extracted LPS is then subjected to mild acid hydrolysis (e.g., with 1% acetic acid) to cleave the ketosidic linkage between the core oligosaccharide and lipid A.[1]
-
-
Purification: The lipid A is separated from the polysaccharide portion by centrifugation and washed with solvents to remove contaminants.
-
Mass Spectrometry Analysis:
-
The purified lipid A is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[10]
-
The resulting mass spectrum reveals the molecular weight of the different lipid A species present.
-
Modifications, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), can be identified by characteristic mass shifts in the spectrum.[10]
-
Conclusion
The available data strongly indicates that this compound and its analogs represent a promising new frontier in the fight against multidrug-resistant Gram-negative bacteria. The significantly lower propensity for resistance development compared to polymyxins, coupled with a distinct mechanism of action that circumvents existing polymyxin resistance pathways, makes octapeptins a high-priority class for further preclinical and clinical development. Understanding the unique resistance mechanisms associated with octapeptins will be crucial for designing effective treatment strategies and preserving their long-term efficacy.
References
- 1. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clue is in the lipid A: Rapid detection of colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Octapeptin C1 and Daptomycin: Efficacy, Mechanism, and Safety
For Immediate Release
In the landscape of antimicrobial drug development, the resurgence of lipopeptide antibiotics offers promising avenues for combating multidrug-resistant pathogens. This guide provides a detailed head-to-head comparison of two notable lipopeptides: Octapeptin C1, a member of the octapeptin class primarily targeting Gram-negative bacteria but with a broader spectrum, and daptomycin, a well-established antibiotic with potent activity against Gram-positive organisms. This comparison is intended for researchers, scientists, and drug development professionals, presenting experimental data on their efficacy, mechanisms of action, and toxicity profiles.
I. In Vitro Antibacterial Efficacy
The in vitro activities of this compound and daptomycin are summarized below. Daptomycin exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Octapeptins, while generally more active against Gram-negative bacteria, also demonstrate activity against Gram-positive pathogens. The provided data for octapeptin is for Octapeptin C4, a closely related analog.
| Organism | Octapeptin C4 MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 8[1] | 0.5 - 1[2] |
| Methicillin-resistant S. aureus (MRSA) | - | 1[2] |
| Vancomycin-resistant Enterococcus faecium (VREF) | - | 2[2] |
| Penicillin-resistant Streptococcus pneumoniae | - | 1[2] |
| Enterococcus faecalis | - | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing conditions. The data for daptomycin is more extensive and established against a broader range of Gram-positive isolates.
II. Mechanisms of Action
Both this compound and daptomycin are membrane-active agents that lead to bacterial cell death. However, their specific interactions with the bacterial cell envelope differ.
Daptomycin's Mechanism of Action: Daptomycin's activity is calcium-dependent.[3] In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the Gram-positive bacterial cell membrane, which is rich in phosphatidylglycerol (PG).[4] This insertion leads to the formation of oligomeric structures that disrupt the membrane, causing a rapid depolarization of the membrane potential and leakage of intracellular ions, particularly potassium.[3] This cascade of events inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death without cell lysis.[3]
This compound's Mechanism of Action: The mechanism of action for octapeptins is still under investigation but is known to involve membrane disruption.[5][6] It is proposed that octapeptins interact with the bacterial membrane, leading to increased proton permeability and depolarization of the membrane potential.[3] Unlike daptomycin, the initial interaction of octapeptins with the outer membrane of Gram-negative bacteria is a key step, but they also exhibit activity against Gram-positive bacteria, which lack an outer membrane. This suggests a direct interaction with the cytoplasmic membrane of Gram-positive organisms.
Below is a diagram illustrating the proposed mechanisms of action for both compounds.
III. Toxicity Profile
A critical aspect of antibiotic development is the assessment of toxicity to mammalian cells. The following table summarizes the available cytotoxicity and hemolytic activity data for Octapeptin C4 and the known toxicity profile of daptomycin.
| Assay | Octapeptin C4 | Daptomycin |
| Cytotoxicity (CC50) | 31 µM (HK-2 human kidney cell line)[1] | Generally considered to have a favorable safety profile, but associated with potential muscle toxicity (CPK elevation).[7] |
| Hemolytic Activity | No detectable hemolysis of human red blood cells at concentrations up to 100 µg/mL.[6] | Not typically associated with significant hemolytic activity. |
IV. Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized procedure for determining MICs.
Protocol Details:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (supplemented with calcium for daptomycin testing) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
B. Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol Details:
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in appropriate broth.
-
Antibiotic Addition: The antibiotic is added at a predetermined concentration (e.g., 2x or 4x the MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration: Serial dilutions of the samples are plated on agar plates, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
C. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Mammalian cells (e.g., human kidney cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The CC50 (half-maximal cytotoxic concentration) is calculated from the dose-response curve.
V. Conclusion
Daptomycin remains a cornerstone for the treatment of serious Gram-positive infections, with a well-defined mechanism of action and extensive clinical data supporting its efficacy and safety. This compound, and the octapeptin class as a whole, represent a promising area of research, particularly for their activity against multidrug-resistant Gram-negative bacteria. While their activity against Gram-positive organisms is also noted, further comprehensive studies are required to fully elucidate their potential in this therapeutic space and to provide a more direct comparison with established agents like daptomycin. The data presented here serves as a guide for researchers to understand the current landscape and to identify areas for future investigation in the development of novel lipopeptide antibiotics.
References
- 1. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of EM 49, membrane-active peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simulations of octapeptin–outer membrane interactions reveal conformational flexibility is linked to antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety and efficacy of daptomycin versus other antibiotics for skin and soft-tissue infections: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Octapeptin C1: A Broader Spectrum Alternative to Polymyxins for Combating Drug-Resistant Bacteria
A comparative analysis reveals the superior antimicrobial breadth of Octapeptin C1, particularly against polymyxin-resistant pathogens, heralding a potential paradigm shift in the fight against multidrug-resistant organisms.
In an era marked by the escalating threat of antibiotic resistance, the rediscovery and development of novel antimicrobial agents are of paramount importance. Among these, this compound, a lipopeptide antibiotic, has emerged as a promising candidate, demonstrating a significantly broader spectrum of activity compared to the last-resort polymyxin antibiotics.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound and polymyxins, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic.
Superior Antimicrobial Spectrum of this compound
This compound exhibits a wider range of antimicrobial activity than polymyxins.[1] While polymyxins are primarily effective against Gram-negative bacteria, octapeptins demonstrate activity against a broader array of microorganisms, including Gram-positive bacteria, yeast, filamentous fungi, and protozoa.[1][3]
A critical advantage of this compound is its potent activity against polymyxin-resistant Gram-negative bacteria.[1][2][3][4][5][6][7][8] This is a crucial feature, as resistance to polymyxins is a growing clinical concern. Importantly, there is no cross-resistance between octapeptins and polymyxins, indicating a different mechanism of action.[1][2][9] This distinct mechanism is believed to be the reason for its efficacy against strains that have developed resistance to polymyxins.[4][6][7]
Comparative Antimicrobial Activity (MIC Data)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Polymyxin B against a panel of bacterial strains. Lower MIC values indicate greater potency.
| Bacterial Strain | This compound MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Pseudomonas aeruginosa (Polymyxin-Susceptible) | 4 - 16 | 0.25 - 1 |
| Pseudomonas aeruginosa (Polymyxin-Resistant) | 0.5 - 32 | 4 - 128 |
| Acinetobacter baumannii (Polymyxin-Susceptible) | Generally Poor Activity | 0.25 - 1 |
| Acinetobacter baumannii (Polymyxin-Resistant) | 0.5 - 32 | 4 - 128 |
| Klebsiella pneumoniae (Polymyxin-Susceptible) | 4 - 16 | 0.25 - 1 |
| Klebsiella pneumoniae (Polymyxin-Resistant) | 0.5 - 32 | 4 - 128 |
| Staphylococcus aureus (Gram-Positive) | Active | Inactive |
| Enterococcus faecium (Gram-Positive) | Active | Inactive |
Note: The MIC values are presented as ranges based on available data and may vary depending on the specific isolate and testing conditions.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a generalized protocol for a broth microdilution MIC assay.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Polymyxin B)
-
Bacterial strains (quality control and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agents: The test compounds are serially diluted in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (no antimicrobial agent) and negative (no bacteria) growth controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density using a microplate reader.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative antimicrobial activity study.
Caption: Workflow for comparing the antimicrobial activity of this compound and polymyxins.
Conclusion
The available evidence strongly supports the characterization of this compound as a broad-spectrum antimicrobial agent with significant advantages over polymyxins. Its activity against Gram-positive bacteria and, most notably, polymyxin-resistant Gram-negative pathogens, positions it as a highly valuable candidate for further development. The distinct mechanism of action and potential for a better safety profile further underscore its promise in addressing the urgent challenge of antimicrobial resistance.[6][7][8] Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovering the octapeptins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Octapeptin C1
The proper disposal of Octapeptin C1, a peptide antibiotic, is critical to mitigate environmental contamination and the potential development of antimicrobial resistance.[1][2] All materials contaminated with this compound, including stock solutions, treated media, and used labware, should be handled as hazardous chemical waste.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory for all disposal procedures.[1]
Waste Characterization and Segregation
Proper segregation of this compound waste is the first step in ensuring safe disposal. Different forms of waste require specific handling and containment.
| Waste Type | Description | Recommended Disposal Route |
| Solid this compound | Unused, expired, or surplus lyophilized powder. | Collect in a clearly labeled, sealed container for hazardous chemical waste and dispose of through the institution's EHS-approved waste management service. |
| Stock Solutions | Concentrated solutions of this compound in solvents such as water, buffers, or DMSO. | Collect in a designated, leak-proof hazardous chemical waste container.[1][3] Do not dispose of down the drain. |
| Contaminated Labware | Pipette tips, tubes, flasks, gloves, and other disposable items that have come into contact with this compound. | Place in a designated biohazard or chemical waste bag/bin for incineration. Sharps must be collected in a puncture-resistant container.[4][5] |
| Liquid Culture Media | Used or unused cell culture media containing this compound. | Treat as hazardous chemical waste.[1] While autoclaving can sterilize media, it may not inactivate the antibiotic.[1][6] Collect for chemical waste disposal. |
| Aqueous Solutions | Dilute aqueous solutions from experimental procedures. | Collect in a labeled hazardous waste container. Do not discharge into the sanitary sewer.[5] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe handling and disposal of waste contaminated with this compound.
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Carefully place all solid this compound and contaminated disposable labware (e.g., weigh boats, contaminated wipes) into a designated, robust plastic bag or container labeled for chemical waste.[3]
-
Liquid Waste: Collect all stock solutions and contaminated media in a dedicated, leak-proof, and chemically compatible container.[3] This container should be kept sealed when not in use. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
Sharps: Dispose of all needles, syringes, and other contaminated sharps in a designated, puncture-resistant sharps container.[4]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream (e.g., solvent). The label should also include the date and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] The recommended final disposal method is incineration at a permitted facility.[3][5]
-
Never dispose of this compound waste in the regular trash or down the drain.[1]
-
Experimental Protocols for Inactivation
There are no publicly available, validated experimental protocols for the chemical inactivation of this compound for routine laboratory disposal. Methods such as autoclaving are not recommended for stock antibiotic solutions as their effectiveness against complex peptides can be unreliable.[1] Therefore, all forms of this compound waste should be treated as chemically active and disposed of via incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. su.se [su.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Octapeptin C1
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Octapeptin C1. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. These guidelines are intended for researchers, scientists, and drug development professionals actively working with this potent antimicrobial peptide.
Personal Protective Equipment (PPE) for this compound
The handling of this compound necessitates stringent adherence to personal protective equipment protocols to prevent exposure. The following table summarizes the required PPE based on a composite of safety data sheets for similar chemical compounds.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately upon contamination. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield is required when there is a splash hazard.[1][2] |
| Skin & Body Protection | Laboratory coat | A full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powdered form of this compound to avoid inhalation.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for operational safety and efficiency. The following workflow outlines the key procedural steps.
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials that have come into contact with this compound, including unused product, solutions, contaminated gloves, and labware, should be treated as hazardous chemical waste.
-
Containment: Waste should be collected in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to reach the sewage system.[2] Adhere to all local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
